molecular formula C13H10N2S B182507 2-(1,3-Benzothiazol-2-yl)aniline CAS No. 29483-73-6

2-(1,3-Benzothiazol-2-yl)aniline

Número de catálogo: B182507
Número CAS: 29483-73-6
Peso molecular: 226.3 g/mol
Clave InChI: RAASYFFQTCWEKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-Benzothiazol-2-yl)aniline is a prominent chemical scaffold in medicinal chemistry and drug discovery, recognized for its versatile pharmacological potential. Its core structure is integrated into the framework of benzothiazole, a privileged heterocycle known to interact with diverse biological targets. This compound serves as a key precursor and intermediate in the synthesis of novel molecules with significant anticancer properties. Research indicates that structural hybrids incorporating the benzothiazole aniline motif demonstrate selective and potent antitumor activity against various cancer cell lines, including liver, breast, and prostate cancers . The molecule's utility extends to the development of antimicrobial agents. Derivatives of benzothiazole have shown moderate to excellent activity against a range of pathogenic bacterial and fungal strains, underscoring its value in addressing the challenge of multidrug-resistant infections . The mechanism of action for benzothiazole derivatives is multifaceted and often target-dependent. In anticancer research, their efficacy is frequently attributed to their ability to function as enzyme inhibitors and interact with cellular DNA, leading to the disruption of vital processes in cancer cells . The ongoing exploration of this compound and its derivatives, including their use in molecular hybridization strategies, continues to provide a rich framework for the design and development of new, efficient, and selective therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASYFFQTCWEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349874
Record name 2-(1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29483-73-6
Record name 2-(1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzothiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives. This scaffold is a cornerstone in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.

Introduction

This compound, also known as 2-(2-aminophenyl)benzothiazole, is a prominent chemical entity recognized for its versatile pharmacological potential.[1] Its rigid, planar structure, arising from the fusion of a benzene ring and a thiazole ring, allows for diverse interactions with biological targets. This core structure serves as a key precursor and intermediate in the synthesis of novel molecules with significant anticancer and antimicrobial properties.[1] Research has consistently shown that structural hybrids incorporating the benzothiazole aniline motif exhibit selective and potent antitumor activity against a range of cancer cell lines, including those of the breast, colon, lung, and liver.[1][2][3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several classical and modern synthetic methodologies. Condensation and cyclization reactions are fundamental to the construction of the benzothiazole ring system.[1]

General Synthesis of the Benzothiazole Core

A widely employed method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

  • Materials: Substituted aniline, potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), glacial acetic acid, bromine.

  • Procedure:

    • Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a large volume of crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Synthesis of this compound

A common route to synthesize the title compound involves the condensation of 2-aminothiophenol with 2-aminobenzoic acid or its derivatives.

Experimental Protocol: Condensation of 2-Aminothiophenol and 2-Aminobenzoic Acid

This protocol is based on the condensation reaction for forming 2-arylbenzothiazoles.

  • Materials: 2-aminothiophenol, 2-aminobenzoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • Mix 2-aminothiophenol and 2-aminobenzoic acid in polyphosphoric acid.

    • Heat the mixture at a high temperature (e.g., 220-250°C) for several hours with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into a beaker containing ice water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Below is a generalized workflow for the synthesis of this compound derivatives.

G General Synthetic Workflow for this compound Derivatives cluster_0 Synthesis of Benzothiazole Core cluster_1 Formation of 2-(Aryl)benzothiazole cluster_2 Final Product A Substituted Aniline C Oxidative Cyclization (e.g., Br2, Acetic Acid) A->C B Thiocyanate Salt (KSCN or NH4SCN) B->C D 2-Aminobenzothiazole Derivative C->D G Condensation (e.g., PPA, High Temp) E 2-Aminothiophenol E->G F Substituted Benzoic Acid / Benzaldehyde F->G H 2-(Substituted-phenyl)benzothiazole G->H I This compound H->I Functional Group Transformation (e.g., NO2 reduction)

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29483-73-6[1][4]
Molecular Formula C₁₃H₁₀N₂S[4]
Molecular Weight 226.30 g/mol [4]
IUPAC Name This compound[4]
InChIKey RAASYFFQTCWEKN-UHFFFAOYSA-N[1][4]
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N[4]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataDetails
¹H NMR Spectral data is available on public databases like PubChem.[4]
¹³C NMR Spectral data is available on public databases like PubChem.[4]
Mass Spectrometry Expected m/z: 226.06 (M⁺).
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole), and aromatic C-H stretching are expected.

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The benzothiazole aniline scaffold is a "privileged" structure in medicinal chemistry due to its potent and selective antitumor activity.[1] The mechanism of action is often multifaceted, involving DNA binding and the inhibition of various enzymes crucial for cancer cell proliferation.[1]

Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)Ovarian, Colon, Renal cell linesPotent activity reported[5]
L1 (BTA derivative)HeLaSimilar to Cisplatin[5]
L1 (BTA derivative)HepG2 (Liver)~6 µM[5]
L1Pt (Platinum complex of L1)HepG2 (Liver)~8 µM[5]
L2 (BTA derivative)HepG2 (Liver)~4 µM[5]
N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10)Various cancer cell linesSignificant activity[3]
N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16)Various cancer cell linesSignificant activity[3]
Indole based hydrazine carboxamide derivativeHT29 (Colon)0.015[6]
Indole based hydrazine carboxamide derivativeH460 (Lung)0.28[6]
Indole based hydrazine carboxamide derivativeA549 (Lung)1.53[6]
Indole based hydrazine carboxamide derivativeMDA-MB-231 (Breast)0.68[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates, test compound.

  • Procedure:

    • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The proposed mechanism of anticancer action for many benzothiazole derivatives involves their ability to intercalate with DNA, leading to cell cycle arrest and apoptosis.

G Proposed Anticancer Mechanism of Action A 2-(Aryl)benzothiazole Derivative B Cell Membrane Penetration A->B C Interaction with Cellular Targets B->C D DNA Intercalation / Binding C->D E Enzyme Inhibition (e.g., Kinases, Topoisomerases) C->E F Disruption of DNA Replication & Transcription D->F H Cell Cycle Arrest E->H F->H G Induction of Oxidative Stress G->H I Apoptosis (Programmed Cell Death) H->I J Inhibition of Cancer Cell Proliferation I->J

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of pathogenic bacterial and fungal strains.[1]

Table 4: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1 - 6.2[7]
2-Arylbenzothiazole analogue 25aE. faecalis~1 µM[7]
2-Arylbenzothiazole analogue 25bK. pneumoniae1.04[7]
2-Arylbenzothiazole analogue 25cK. pneumoniae1.04[7]
Thiazolidinone derivative 11aL. monocytogenes, P. aeruginosa, E. coli, S. aureus0.10 - 0.25 mg/mL[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compound, positive control antibiotic.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a highly valuable scaffold in medicinal chemistry. The synthetic versatility of this core allows for the generation of a wide array of analogues with potent and selective biological activities. The significant anticancer and antimicrobial properties of these compounds underscore their potential for the development of new therapeutic agents. Further research into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs based on this remarkable heterocyclic system.

References

2-(1,3-Benzothiazol-2-yl)aniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-(1,3-Benzothiazol-2-yl)aniline, a key scaffold in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a heterocyclic aromatic compound featuring a benzothiazole ring system linked to an aniline moiety at the 2-position.

Chemical Structure:

(A 2D representation of the chemical structure)

IUPAC Name: The systematically assigned IUPAC name for this compound is This compound [1][2].

Synonyms: It is also known by several other names, including 2-(2-Aminophenyl)benzothiazole, 2-Benzothiazol-2-yl-phenylamine, and o-(1,3-benzothiazol-2-yl)aniline[1][2].

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂SPubChem[1][2]
Molecular Weight 226.30 g/mol PubChem[1]
CAS Number 29483-73-6PubChem[1][2][3]
Appearance Powder (Varies by purity)-
XLogP3 3.6PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[4]
Exact Mass 226.05646950 DaPubChem (Computed)[1]
Polar Surface Area 67.2 ŲPubChem (Computed)[1]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound and its derivatives relies on established organic chemistry principles, primarily condensation and cyclization reactions[3][5].

One of the most common and versatile methods for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes or carboxylic acids[5].

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-aminobenzenethiol in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Condensation Reaction: Add an equimolar amount of the desired aldehyde (e.g., 2-aminobenzaldehyde) to the solution.

  • Reaction Conditions: Heat the mixture under reflux for several hours (typically 1-4 hours)[5]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried.

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol to yield the pure 2-(substituted-phenyl)benzothiazole product.

An alternative and well-established method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, which leads to the formation of the 2-aminobenzothiazole ring system[3].

Experimental Protocol:

  • Reactant Preparation: Dissolve the substituted aniline in a suitable solvent, such as glacial acetic acid.

  • Thiocyanation: Add ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved[3].

  • Cyclization with Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Reaction Completion: After the addition of bromine, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed thoroughly with water to remove acid, and then washed with a sodium bisulfite solution to remove excess bromine.

  • Purification: The crude product is dried and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Biological Activity and Drug Development Applications

This compound serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives[3]. It is a crucial intermediate in the synthesis of novel therapeutic agents[3].

  • Anticancer Properties: Derivatives have demonstrated potent and selective antitumor activity against various cancer cell lines, including those of the liver, breast, and prostate[3][6]. The mechanism of action is often attributed to the inhibition of critical enzymes or interaction with cellular DNA, disrupting cancer cell proliferation[3].

  • Antimicrobial Agents: The benzothiazole aniline motif is also integral to the development of new antimicrobial compounds. Derivatives have shown significant activity against a spectrum of pathogenic bacteria and fungi, offering a potential avenue to combat multidrug-resistant infections[3].

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of this compound derivatives.

G A Starting Materials (e.g., 2-Aminobenzenethiol, Substituted Aniline) B Synthesis Reaction (Condensation / Cyclization) A->B C Crude Product B->C D Purification (Recrystallization, Chromatography) C->D E Pure this compound Derivative D->E F Structural Characterization (NMR, IR, MS) E->F G Biological Screening (Anticancer, Antimicrobial Assays) E->G H Lead Compound Identification G->H

Caption: Generalized workflow for synthesis and evaluation.

This diagram illustrates the role of the core compound as a scaffold for developing new therapeutic agents.

G Core This compound (Core Scaffold) Deriv Chemical Derivatization (Modification of Aniline/Benzene Rings) Core->Deriv Lib Library of Novel Compounds Deriv->Lib Bio Biological Activity Lib->Bio AntiC Anticancer Bio->AntiC AntiM Antimicrobial Bio->AntiM Other Other Activities Bio->Other

Caption: Role as a scaffold in drug discovery.

References

An In-depth Technical Guide to 2-(2-Aminophenyl)benzothiazole (CAS Number: 29483-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of 2-(2-Aminophenyl)benzothiazole, registered under CAS number 29483-73-6. This compound has garnered significant interest in the scientific community, particularly for its potent and selective anticancer properties. This document consolidates key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its known mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

2-(2-Aminophenyl)benzothiazole is a solid, heterocyclic aromatic compound. Its core structure consists of a benzothiazole ring substituted with an aminophenyl group at the 2-position.

PropertyValueReference(s)
CAS Number 29483-73-6
Molecular Formula C₁₃H₁₀N₂S
Molecular Weight 226.30 g/mol
Appearance Solid
Melting Point 126-130 °C
SMILES Nc1ccccc1-c2nc3ccccc3s2
InChI 1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
InChIKey RAASYFFQTCWEKN-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 2-(2-Aminophenyl)benzothiazole can be achieved through several routes, most commonly involving the condensation of 2-aminothiophenol with a suitable precursor.

Synthesis from 2-Aminothiophenol and 2-Nitrobenzoyl Chloride

A prevalent method involves a two-step process starting with the condensation of 2-aminothiophenol and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group.[1]

Experimental Protocol:

Step 1: Synthesis of 2-(2-Nitrophenyl)benzothiazole

  • Dissolve 2-aminothiophenol in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Slowly add an equimolar amount of 2-nitrobenzoyl chloride to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-(2-nitrophenyl)benzothiazole.

Step 2: Reduction to 2-(2-Aminophenyl)benzothiazole

  • Suspend the synthesized 2-(2-nitrophenyl)benzothiazole in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid.

  • Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Aminothiophenol 2-Nitrobenzoyl Chloride condensation Condensation start->condensation intermediate Intermediate: 2-(2-Nitrophenyl)benzothiazole condensation->intermediate reduction Reduction intermediate->reduction product Final Product: 2-(2-Aminophenyl)benzothiazole reduction->product purification Purification product->purification final_product Pure Product purification->final_product

A high-level workflow for the synthesis of 2-(2-Aminophenyl)benzothiazole.

Biological Activity and Mechanism of Action

2-(2-Aminophenyl)benzothiazole and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Anticancer Activity

The antiproliferative effects of 2-(2-aminophenyl)benzothiazole and its analogs have been evaluated in various cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
HeLaCervical Cancer-[2]
MCF-7Breast Cancer9.16 (for a derivative)[3]
CaCo-2Colon Cancer-[2]
Hep-2Laryngeal Carcinoma5[4]
A549Lung Adenocarcinoma39.33 (for a derivative)[3]
C6Rat Glioma4.63 (for a derivative)[3]
AsPC-1Pancreatic Cancer12.44[5]
BxPC-3Pancreatic Cancer14.99[5]
Capan-2Pancreatic Cancer19.65[5]

Note: Some IC₅₀ values are for derivatives of 2-(2-aminophenyl)benzothiazole as indicated.

Signaling Pathways

The anticancer mechanism of action for benzothiazole derivatives is believed to involve the modulation of key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the PI3K/AKT/mTOR pathway.

Benzothiazoles can act as agonists for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). The metabolic activation of benzothiazoles by these enzymes can lead to the formation of reactive intermediates that induce DNA damage and apoptosis in cancer cells.

G cluster_pathway AhR Signaling Pathway BT 2-(2-Aminophenyl)benzothiazole AhR AhR BT->AhR Binds ARNT ARNT AhR->ARNT Dimerizes Nucleus Nucleus AhR->Nucleus Translocates HSP90 HSP90 HSP90->AhR Dissociates XRE XRE ARNT->XRE Binds CYP1A1 CYP1A1 Transcription XRE->CYP1A1 Apoptosis Apoptosis CYP1A1->Apoptosis Induces

Activation of the AhR signaling pathway by 2-(2-Aminophenyl)benzothiazole.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. Inhibition can occur at different points, such as at the level of PI3K or mTOR, leading to a downstream cascade that ultimately promotes apoptosis.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway BT Benzothiazole Derivative PI3K PI3K BT->PI3K Inhibits Apoptosis Apoptosis BT->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Analytical Methods

The purity and quantification of 2-(2-Aminophenyl)benzothiazole are typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol for Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry, typically at the wavelength of maximum absorbance for the compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Experimental Protocol for Quantification in Biological Matrices:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Sample Preparation: For biological samples like plasma or tissue homogenates, a sample extraction step is necessary. This can involve protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

  • Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient elution of acetonitrile and water with formic acid.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. The precursor ion (the protonated molecule, [M+H]⁺) and specific product ions are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations prepared in the same biological matrix.

G cluster_analytical Analytical Workflow sample Sample (e.g., synthesized compound, biological matrix) prep Sample Preparation (Dissolution or Extraction) sample->prep hplc HPLC Separation prep->hplc lcms LC-MS/MS Analysis prep->lcms detection Detection (UV or Mass Spec) hplc->detection lcms->detection data Data Analysis (Purity or Quantification) detection->data

A general workflow for the analytical characterization of 2-(2-Aminophenyl)benzothiazole.

Hazards and Safety Information

2-(2-Aminophenyl)benzothiazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementGHS CodeDescription
Toxic if swallowedH301Can cause adverse health effects if ingested.
Causes skin irritationH315May cause redness, itching, or inflammation upon skin contact.
Causes serious eye irritationH319Can cause significant eye irritation, potentially leading to damage.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data
EndpointValueSpeciesReference(s)
Acute Oral Toxicity Toxic (Category 3)-[6]
Mutagenicity (Ames Test) Some benzothiazole derivatives have shown mutagenic potential. Specific data for 2-(2-aminophenyl)benzothiazole is limited, but caution is advised.-[7]

Conclusion

2-(2-Aminophenyl)benzothiazole is a compound of significant interest due to its pronounced anticancer activity. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and mechanisms of action involving the AhR and PI3K/AKT/mTOR signaling pathways. The outlined analytical protocols and safety information are crucial for researchers working with this compound. Further investigation into its pharmacological profile and the development of more potent and selective derivatives hold promise for future cancer therapeutics. This document serves as a foundational resource to support and guide these ongoing research efforts.

References

The Biological Frontier of 2-(1,3-Benzothiazol-2-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1,3-Benzothiazol-2-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the anticancer and antimicrobial properties of its derivatives, offering a consolidated resource for researchers in drug discovery and development. We present a comprehensive overview of their synthesis, quantitative biological data, detailed experimental methodologies for key assays, and a visual exploration of the intricate signaling pathways through which these compounds exert their effects.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological potential.[1] The fusion of a benzothiazole ring with an aniline moiety creates a unique chemical architecture that allows for versatile molecular interactions with various biological targets. This has led to the development of numerous derivatives with potent anticancer and antimicrobial activities.[1] This guide aims to provide a detailed technical overview of these activities, supported by experimental data and protocols to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions. A common and well-established method is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid. This reaction proceeds through the formation of an intermediate, which is then neutralized to yield the desired 2-aminobenzothiazole derivative.

A general synthetic route involves the condensation of 2-aminothiophenol with a substituted aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. Further modifications can be introduced by reacting the primary amine of the 2-aminobenzothiazole with various electrophiles, such as chloroacetyl chloride, to form intermediates that can be further reacted with different amines or other nucleophiles to generate a library of derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, liver, and lung.[2] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
L HepG2 (Liver)14.2 ± 7.0[3]
MCF-7 (Breast)135.0 ± 4.4[3]
MnL HepG2 (Liver)5.8 ± 0.3[3]
MCF-7 (Breast)15.1 ± 1.1[3]
FeL HepG2 (Liver)41.2 ± 3.8[3]
MCF-7 (Breast)110.3 ± 17.6[3]
CoL HepG2 (Liver)32.1 ± 4.4[3]
MCF-7 (Breast)181.8 ± 16.4[3]
NiL HepG2 (Liver)193.6 ± 17.7[3]
MCF-7 (Breast)167.1 ± 5.8[3]
CuL HepG2 (Liver)55.5 ± 0.6[3]
MCF-7 (Breast)135.1 ± 10.0[3]
ZnL HepG2 (Liver)17.6 ± 0.4[3]
MCF-7 (Breast)254.8 ± 33.8[3]
Cisplatin HepG2 (Liver)54.2 ± 31.8[3]
MCF-7 (Breast)39.1 ± 0.6[3]
BTA HepG2 (Liver)52.0 ± 5.7[3]
MCF-7 (Breast)275.3 ± 5.0[3]
2b AsPC-1 (Pancreatic)12.44[4]
BxPC-3 (Pancreatic)14.99[4]
Capan-2 (Pancreatic)19.65[4]
4d AsPC-1 (Pancreatic)7.66[4]
BxPC-3 (Pancreatic)3.99[4]
Capan-2 (Pancreatic)8.97[4]
4m AsPC-1 (Pancreatic)8.49[4]
BxPC-3 (Pancreatic)9.81[4]
Capan-2 (Pancreatic)13.33[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 add_compound Add Benzothiazole Derivatives (various concentrations) incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan incubation3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer. These include the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5]

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 BTD Benzothiazole Derivative BTD->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Benzothiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), triggers downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and angiogenesis.[6] By inhibiting EGFR, these derivatives can effectively block these pro-cancerous signals.

Modulation of JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways

Multi_Pathway cluster_pathways Signaling Pathways cluster_jak_stat JAK/STAT cluster_erk_mapk ERK/MAPK cluster_pi3k_akt PI3K/Akt/mTOR cluster_response Cellular Outcomes BTD Benzothiazole Derivative JAK JAK BTD->JAK ERK ERK BTD->ERK PI3K PI3K BTD->PI3K STAT STAT JAK->STAT Proliferation Decreased Proliferation STAT->Proliferation Apoptosis Increased Apoptosis STAT->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Apoptosis Survival Decreased Survival mTOR->Survival

Caption: Benzothiazole derivatives inhibit multiple pro-survival signaling pathways.

Studies have indicated that these compounds can downregulate the activity of key proteins in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5] This multi-targeted inhibition leads to a potent anti-proliferative effect and the induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is typically assessed by measuring the diameter of the zone of inhibition in agar diffusion assays and by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table of Antimicrobial Activity: Zone of Inhibition

CompoundBacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)Reference
A1 Bacillus subtilis10022[7]
20028[7]
30033[7]
A2 Bacillus subtilis10021[7]
20026[7]
30032[7]
Norfloxacin (Standard) Bacillus subtilis10038[7]
20042[7]
30048[7]

Table of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
BTC-j S. aureus12.5[8][9]
B. subtilis6.25[8][9]
E. coli3.125[8][9]
P. aeruginosa6.25[8][9]
BTC-r S. aureus25[10]
B. subtilis12.5[10]
E. coli6.25[10]
P. aeruginosa12.5[10]
Experimental Protocols for Antimicrobial Testing

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement prepare_agar Prepare Agar Plates inoculate Inoculate with Microbial Suspension prepare_agar->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Compound Solution to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

References

The Anti-Cancer Mechanism of 2-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic compound 2-(1,3-benzothiazol-2-yl)aniline (BTA) and its derivatives have emerged as a promising class of anti-cancer agents, demonstrating potent and selective activity against various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of action of these compounds, focusing on their molecular targets, signaling pathways, and cellular effects. The information presented herein is intended to support further research and development of this important class of therapeutic agents.

Core Mechanism of Action: AhR-Mediated Bioactivation and DNA Damage

The primary mechanism of action for many potent 2-arylbenzothiazoles, such as the well-studied derivative 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3]

  • AhR Ligand Binding and Nuclear Translocation: In sensitive cancer cells, DF 203 and related compounds act as potent ligands for the cytosolic AhR. Upon binding, the AhR complex translocates to the nucleus.

  • CYP1A1 Gene Transcription: In the nucleus, the activated AhR complex drives the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[1][3] This leads to a significant induction of CYP1A1 protein expression and enzymatic activity.[3]

  • Metabolic Bioactivation: CYP1A1 then metabolizes the benzothiazole compounds, converting them into reactive electrophilic species.[1][3]

  • DNA Adduct Formation and Damage: These reactive metabolites covalently bind to DNA, forming DNA adducts.[1] The formation of these adducts leads to DNA damage, including double-strand breaks, which can be visualized by the phosphorylation of H2AX (γH2AX).[2]

  • Apoptosis Induction: The accumulation of extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.

Cellular Effects

Apoptosis Induction

A primary outcome of treatment with this compound derivatives is the induction of apoptosis. This is a consequence of the extensive DNA damage caused by the reactive metabolites. The apoptotic response is characterized by:

  • Activation of Caspases: Studies have shown the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9, indicating the involvement of the intrinsic apoptotic pathway.[4][5]

  • Modulation of Bcl-2 Family Proteins: Changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2), have been observed.[1]

  • Mitochondrial Membrane Potential Disruption: A decrease in the mitochondrial membrane potential is another indicator of the intrinsic apoptotic pathway being activated.[1]

Cell Cycle Arrest

In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. The cell cycle phase at which the arrest occurs can vary depending on the specific derivative and the cancer cell line. Arrest in the G1 and sub-G1 phases has been reported.[1][5] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[5]

Alternative and Complementary Mechanisms

While the AhR-mediated pathway is central, other mechanisms may contribute to the anti-cancer activity of certain this compound derivatives:

  • PI3K/AKT/mTOR Pathway Inhibition: Some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • EGFR Modulation: Downregulation of the Epidermal Growth Factor Receptor (EGFR) has also been observed with some benzothiazole compounds.[1] Since EGFR signaling is a key driver of proliferation in many cancers, its inhibition represents another avenue of anti-cancer activity.

Alternative_Mechanisms cluster_pi3k PI3K/AKT/mTOR Pathway cluster_egfr EGFR Pathway BTA_Derivative This compound Derivative PI3K PI3K BTA_Derivative->PI3K Inhibition EGFR EGFR BTA_Derivative->EGFR Downregulation AKT AKT mTOR mTOR Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling Downstream Signaling Proliferation_Migration Cell Proliferation & Migration

Quantitative Data

The anti-proliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values vary depending on the specific chemical structure and the cancer cell line being tested.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
DF 203 Sensitive Breast Cancer Lines< 0.005[2]
Resistant Breast Cancer Lines> 50[2]
Cross-resistant to other derivatives> 30[2]
Benzothiazole-aniline derivatives (general) A549 (Lung)6.032 - 9.533[7]
HepG2 (Liver)5.244 - 9.629[7]
Naphthalimide derivative 67 HT-29 (Colon)3.89[8]
A549 (Lung)5.08[8]
MCF-7 (Breast)3.47[8]
PB11 U87 (Glioblastoma)< 0.05[4]
HeLa (Cervical)< 0.05[4]
L1 HepG2 (Liver)5.9[9]
MCF-7 (Breast)14.2[10]
L1Pt HepG2 (Liver)7.4[9]
Cisplatin (for comparison) HepG2 (Liver)54.2[10]
MCF-7 (Breast)39.1[10]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with benzothiazole derivative Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole derivative and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A to degrade RNA.[12]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CYP1A1, cleaved caspase-3, p-AKT).[5][13]

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[12]

Conclusion

This compound and its derivatives represent a versatile and potent class of anti-cancer compounds. Their primary mechanism of action through AhR-mediated bioactivation and subsequent DNA damage provides a clear rationale for their selective cytotoxicity in sensitive cancer cells. Furthermore, the ability of some derivatives to target other critical cancer-related pathways, such as PI3K/AKT/mTOR and EGFR signaling, highlights the potential for developing multi-targeted therapies. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation and clinical application of these promising anti-cancer agents.

References

Spectroscopic Profile of 2-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline (CAS No: 29483-73-6). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. The molecular structure of this compound consists of a benzothiazole ring system linked to an aniline moiety at the 2-position. This arrangement of aromatic and heteroaromatic rings gives rise to a unique spectroscopic signature.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂S--INVALID-LINK--
Molecular Weight 226.30 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 29483-73-6--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.10 and 8.10 ppm.[1] The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used. The protons of the aniline and benzothiazole rings exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.9 - 8.1d~ 8.0H-4'
~ 7.8 - 7.9d~ 8.0H-7'
~ 7.3 - 7.5m-H-5', H-6'
~ 7.2 - 7.3t~ 7.5H-5
~ 6.8 - 7.0m-H-3, H-4, H-6
~ 5.0 - 6.0br s--NH₂

Note: This is a predicted spectrum based on data from related compounds. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to heteroatoms (N and S) and those in the aromatic rings will have distinct chemical shifts.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 168C-2'
~ 153C-7a'
~ 148C-2
~ 134C-3a'
~ 131C-6
~ 129C-4
~ 126C-5'
~ 125C-6'
~ 122C-4'
~ 121C-5
~ 118C-1
~ 116C-3

Source: Adapted from publicly available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumAromatic C-H stretching
~ 1620StrongC=N stretching of the benzothiazole ring
1600 - 1450Medium to StrongAromatic C=C ring stretching
~ 1315MediumC-N stretching
~ 750StrongC-H out-of-plane bending for ortho-disubstituted benzene
~ 700MediumC-S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 226.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
226High[C₁₃H₁₀N₂S]⁺ (Molecular Ion)
199Moderate[M - HCN]⁺
135High[C₇H₅N₂S]⁺
91Moderate[C₆H₅N]⁺

The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the aniline moiety.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Acquisition: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Comprehensive Spectroscopic Report Purity_Assessment->Report

References

Technical Guide: Solubility and Stability of 2-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated solubility and stability characteristics based on the known properties of the benzothiazole scaffold. Furthermore, it offers detailed, generalized experimental protocols for determining these crucial physicochemical parameters. This guide is intended to be a valuable resource for professionals in drug development and chemical research, providing a framework for the effective handling, formulation, and assessment of this compound.

Introduction

This compound is a heterocyclic amine containing a benzothiazole moiety fused with an aniline group. The benzothiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. A thorough understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, influencing its bioavailability, formulation, and storage requirements.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₃H₁₀N₂SPubChem
Molecular Weight 226.30 g/mol PubChem
CAS Number 29483-73-6PubChem
Appearance Solid (predicted)-
pKa Not available-
LogP 3.6 (Predicted)PubChem

Solubility Profile

The following table presents an illustrative solubility profile based on the expected behavior of this class of compounds. Note: These values are hypothetical and must be determined experimentally.

SolventTypePredicted SolubilityRationale
WaterAqueousVery LowThe non-polar aromatic structure limits interaction with polar water molecules.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferLowLimited solubility expected at physiological pH.
0.1 N HClAcidic AqueousModerateProtonation of the aniline nitrogen may increase aqueous solubility.
0.1 N NaOHBasic AqueousLowThe compound is not expected to be highly soluble in basic aqueous solutions.
MethanolPolar ProticModerateThe alcohol can engage in hydrogen bonding, but the non-polar core may limit high solubility.
EthanolPolar ProticModerateSimilar to methanol, provides a balance of polar and non-polar interactions.
AcetonePolar AproticModerate to HighThe ketone group can interact favorably with the benzothiazole moiety.
Dichloromethane (DCM)Non-polarHighThe non-polar nature of DCM is well-suited to dissolve the aromatic compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is an effective solvent for many organic compounds.

Stability Profile

The benzothiazole ring is generally considered a stable aromatic system. However, the overall stability of this compound can be influenced by external factors such as pH, temperature, and light. Studies on related benzothiazole derivatives indicate a susceptibility to photodegradation.

The following table outlines the expected stability of this compound under various conditions. Note: This information is predictive and requires experimental verification.

ConditionStressorExpected StabilityPotential Degradation Pathway
Hydrolytic pH 2 (Acidic)Likely StableHydrolysis of the aniline or thiazole ring is possible but may require harsh conditions.
pH 7 (Neutral)StableExpected to be stable in neutral aqueous solutions.
pH 9 (Basic)Likely StableGenerally stable, though extreme basic conditions could promote hydrolysis.
Oxidative 3% H₂O₂Potential for DegradationOxidation of the sulfur atom in the thiazole ring or the aniline nitrogen is possible.
Thermal 60°CLikely StableThe compound is expected to have good thermal stability under typical storage conditions.
Photolytic UV/Visible LightPotential for DegradationAromatic systems can be susceptible to photodegradation through various mechanisms.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to vials B Add a known volume of solvent to each vial A->B C Seal vials B->C D Incubate on a shaker at constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm filter E->F G Quantify concentration of the filtrate using HPLC-UV F->G H Calculate solubility (e.g., in mg/mL) G->H

Figure 1. Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials.

    • To each vial, add a precise volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification (HPLC-UV Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC-UV method (select appropriate column, mobile phase, flow rate, and UV detection wavelength).

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Inject the filtered sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in appropriate solvents B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (e.g., H₂O₂) A->C D Thermal (e.g., 60°C) A->D E Photolytic (UV/Vis light) A->E F Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method B->F C->F D->F E->F G Quantify remaining parent compound and identify major degradation products F->G

A Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(1,3-benzothiazol-2-yl)aniline scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential.[1] Derivatives of this core molecule have demonstrated potent and selective antitumor activity against a wide array of human cancer cell lines, including those of the breast, liver, colon, prostate, and lung.[1][2][3] Their mechanisms of action are multifaceted, ranging from inhibition of key signaling proteins like tubulin and Epidermal Growth Factor Receptor (EGFR) to the induction of apoptosis via intrinsic and extrinsic pathways.[4][5] Certain derivatives, particularly platinum (II) complexes, also exhibit cytotoxicity through DNA binding.[2] This technical guide provides a comprehensive overview of the synthesis, anticancer activity, mechanisms of action, and key experimental protocols related to this compound derivatives, serving as a resource for researchers in the field of oncology drug discovery.

Synthesis Methodologies

The synthesis of the this compound core and its derivatives primarily relies on well-established condensation and cyclization reactions.[1]

General Synthetic Approach:

A common and reliable method involves the reaction of substituted anilines with potassium thiocyanate (KSCN) or ammonium thiocyanate in the presence of bromine.[1][6] This reaction proceeds via an electrophilic substitution followed by intramolecular cyclization to form the 2-aminobenzothiazole ring. Further modifications can be introduced at the C2-amino group or on the aniline ring to generate a library of derivatives.[6] For instance, coupling with monochloroacetyl chloride followed by condensation with a specific amine is a strategy to introduce diverse side chains.[6]

Another key strategy is the condensation of two molecules with the elimination of a smaller molecule like water.[1] This is often used to attach larger functional groups or other heterocyclic systems to the primary aniline scaffold.

In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following tables summarize the reported IC₅₀ values for various derivatives.

Table 1: Cytotoxicity of Benzothiazole Aniline (BTA) Ligands and Platinum (II) Complexes Data sourced from Islam, M. K., et al. (2021).[2]

CompoundCell LineCancer TypeIC₅₀ (µM)
L1 HepG2Liver5.9 ± 0.9
HCT116Colon4.8 ± 0.2
A549Lung10.5 ± 1.8
PC-3Prostate12.5 ± 2.5
Caki-1Kidney10.5 ± 1.5
U-87 MGBrain (Glioma)8.5 ± 0.8
L1Pt HepG2Liver7.4 ± 1.2
HCT116Colon6.5 ± 0.5
A549Lung11.5 ± 1.2
PC-3Prostate12.5 ± 1.5
Caki-1Kidney13.5 ± 2.5
U-87 MGBrain (Glioma)9.5 ± 1.1
L2 HepG2Liver3.9 ± 0.5
HCT116Colon11.8 ± 1.5
U-87 MGBrain (Glioma)10.5 ± 0.9
L2Pt HepG2Liver8.7 ± 0.9
Cisplatin HepG2Liver> 50
HCT116Colon7.5 ± 0.5
A549Lung12.5 ± 1.5
U-87 MGBrain (Glioma)12.5 ± 1.8

Note: L1 and L1Pt demonstrated selective inhibitory activities against liver cancer cells. L1, L2, and L1Pt showed better cytotoxicity than cisplatin in several cell lines.[2]

Table 2: Cytotoxicity of Miscellaneous Benzothiazole Derivatives Data compiled from various sources.[3][4][7][8]

CompoundCell LineCancer TypeIC₅₀Reference
Derivative 55 HT-29Colon0.024 µM[3]
H460Lung0.29 µM[3]
A549Lung0.84 µM[3]
MDA-MB-231Breast0.88 µM[3]
Derivative 29 SKRB-3Breast1.2 nM[7]
SW620Colon4.3 nM[7]
A549Lung44 nM[7]
HepG2Liver48 nM[7]
Derivative 9a PC3Prostate2.87 µM*[4]
Compound A A549Lung68 µg/mL[8]
Compound C A549Lung121 µg/mL[8]

*Value represents inhibition of tubulin polymerization, not direct cell cytotoxicity.

Mechanism of Action

This compound derivatives exert their anticancer effects through several distinct mechanisms, highlighting their potential to overcome resistance mechanisms associated with single-target agents.

Inhibition of Tubulin Polymerization

Certain benzothiazole derivatives function as mitotic inhibitors by disrupting microtubule dynamics. They bind to the colchicine binding site of β-tubulin, which prevents its polymerization into microtubules.[4] This disruption arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[4]

EGFR Signaling Pathway Modulation

A key mechanism for a subset of these compounds is the downregulation of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. By reducing EGFR protein levels, these benzothiazole derivatives concurrently inhibit major survival pathways, including:

  • PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

  • JAK/STAT Pathway: Involved in cytokine signaling, proliferation, and apoptosis.

  • ERK/MAPK Pathway: Regulates cell division and differentiation.[5]

The simultaneous inhibition of these pathways leads to a potent anti-proliferative effect and induction of cell death.[5]

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Cascades BTA Benzothiazole Derivative EGFR EGFR BTA->EGFR inhibits PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and downstream pathways by BTA derivatives.
Induction of Apoptosis

A common endpoint for the action of these derivatives is the induction of programmed cell death, or apoptosis. This is achieved through multiple avenues:

  • Increased Reactive Oxygen Species (ROS): The compounds can elevate intracellular ROS levels, causing oxidative stress and damage to cellular components, which triggers apoptosis.[5]

  • Mitochondrial Disruption: They can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[5]

  • Modulation of Apoptotic Proteins: An increase in the transcription of the pro-apoptotic gene Bax is observed, shifting the cellular balance towards cell death.[5]

Apoptosis_Induction_Workflow BTA Benzothiazole Derivative Cell Cancer Cell BTA->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Disrupted Mitochondrial Membrane Potential Cell->Mito Bax ↑ Bax Gene Expression Cell->Bax Caspase Caspase Activation ROS->Caspase Mito->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis MTT_Assay_Workflow start Start seed Seed Cells in 96-Well Plate start->seed adhere Incubate (Overnight) seed->adhere treat Add Compound Dilutions adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

References

A Technical Guide to the Antimicrobial Potential of Substituted Benzothiazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a promising area of research due to their diverse biological activities. This technical guide provides an in-depth analysis of substituted benzothiazole aniline derivatives, a class of compounds demonstrating significant antibacterial and antifungal potential. This document summarizes quantitative antimicrobial data, details key experimental protocols for synthesis and evaluation, and explores the structure-activity relationships and mechanisms of action that govern their efficacy. Through structured data presentation and visual diagrams of key processes, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of new antimicrobial drugs.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, integral to numerous bioactive molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[1][2] The core structure, consisting of a benzene ring fused to a thiazole ring, provides a versatile framework for chemical modification, allowing for the fine-tuning of biological activity.[1] Derivatives of 2-aminobenzothiazole, often referred to as benzothiazole anilines, are of particular interest. These compounds have shown potent activity against a spectrum of microbial pathogens, including drug-resistant strains.[3] This guide focuses on the synthesis, antimicrobial evaluation, and mechanistic insights of substituted benzothiazole aniline derivatives, aiming to provide a foundational resource for advancing these compounds in drug development pipelines.

General Synthesis and Evaluation Workflow

The development of novel benzothiazole aniline derivatives typically follows a structured workflow, from initial synthesis to biological characterization. The process begins with the chemical synthesis of a library of compounds with diverse substitutions. These compounds are then subjected to in vitro antimicrobial screening to identify lead candidates, followed by mechanistic studies to understand their mode of action.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Substituted Anilines) synthesis Chemical Synthesis (e.g., Cyclization, Condensation) start->synthesis Reactants purification Purification & Characterization (TLC, MP, NMR, MS) synthesis->purification Crude Product invitro In Vitro Assays (Disc Diffusion, Broth Dilution) purification->invitro Pure Compounds data Data Analysis (MIC, ZOI) invitro->data docking Molecular Docking data->docking Lead Compounds sar SAR Studies data->sar enzyme Enzyme Inhibition Assays

Caption: General workflow for the synthesis and evaluation of antimicrobial benzothiazole derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted benzothiazole aniline derivatives has been quantified using standard methods, primarily measuring the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). The following tables summarize key data from various studies.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

Compound IDGram (+) / Gram (-)Bacterial StrainMIC (µg/mL)Reference
BTC-j Gram (+)Staphylococcus aureus12.5[4]
Gram (+)Bacillus subtilis6.25[4]
Gram (-)Escherichia coli3.125[4]
Gram (-)Pseudomonas aeruginosa6.25[4]
3e Gram (+/-)Various Strains3.12[5]
41c Gram (-)Escherichia coli3.1[2]
Gram (-)Pseudomonas aeruginosa6.2[2]
Gram (+)Bacillus cereus12.5[2]
Gram (+)Staphylococcus aureus12.5[2]
66c Gram (-)Pseudomonas aeruginosa3.1 - 6.2[2]
Gram (+)Staphylococcus aureus3.1 - 6.2[2]
Gram (-)Escherichia coli3.1 - 6.2[2]
133 Gram (+)Staphylococcus aureus78.125[2]
Gram (-)Escherichia coli78.125[2]
A07 Gram (+)Staphylococcus aureus15.6[6]
Gram (-)Escherichia coli7.81[6]
Gram (-)Salmonella typhi15.6[6]
Gram (-)Klebsiella pneumoniae3.91[6]
1 Gram (+)Staphylococcus aureus2.9 µM[3]
19a / 19b Gram (+)Enterococcus faecalis3.13 µM[2]

Note: Some studies reported MIC in µM; direct conversion to µg/mL requires molecular weight.

Table 2: Zone of Inhibition (ZOI) of Benzothiazole Derivatives against Bacterial Strains

Compound IDGram (+) / Gram (-)Bacterial StrainZOI (mm) at 100 µg/mLStandard Drug (ZOI)Reference
A1 Gram (+)Bacillus subtilis33Norfloxacin (48)[7]
A2 Gram (+)Bacillus subtilis33Norfloxacin (48)[7]
B1 Gram (+)Bacillus subtilis26Norfloxacin (48)[7]
B1 Gram (-)Escherichia coli28Norfloxacin (36)[7]
B2 Gram (-)Escherichia coli25Norfloxacin (36)[7]
3b, 3d, 3g, 3h Gram (+/-)Various StrainsModerate to Good ActivityCiprofloxacin[8]

Note: ZOI values can vary based on concentration and specific methodology.

Antifungal Activity

Table 3: Antifungal Activity of Benzothiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
3n Various Strains1.56 - 12.5[5]
A1, A2, A4, A6, A9 Aspergillus nigerSignificant Activity[9]
A1, A2, A4, A6, A9 Candida albicansSignificant Activity[9]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzothiazole aniline derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the associated aniline or other side chains.[1] Analysis of the available data reveals several key trends.

  • Substitution at C-2 and C-6 : Modifications at the C-2 and C-6 positions of the benzothiazole ring are critical for biological activity.[1][10]

  • Electron-Withdrawing vs. Electron-Donating Groups : The presence of specific groups can significantly modulate activity. For instance, studies have shown that substitutions like methyl (-CH3) and bromo (-Br) at the 7th position can enhance antibacterial action.[2] Conversely, removing substituents like chloro and methyl groups can lead to a substantial loss in activity.[3]

  • Lipophilicity : The lipophilic character of the molecule plays a role in its ability to penetrate microbial cell membranes.[6]

  • Side Chain Moiety : The nature of the group attached at the 2-amino position is crucial. An N-propyl imidazole moiety was found to be critical for the antibacterial activity of one series of compounds.[3] In another series, compounds with a pyrazolone ring demonstrated the highest antimicrobial activities.[11]

SAR_Diagram core Benzothiazole Aniline Core Scaffold substituents Substituents at C2, C6, C7 Positions core->substituents lipophilicity Lipophilicity core->lipophilicity h_bonding Hydrogen Bonding Moiety (e.g., Amide) core->h_bonding side_chain 2-Amino Side Chain (e.g., Imidazole, Pyrazolone) core->side_chain outcome Antimicrobial Activity (Potency & Spectrum) substituents->outcome Modulates Target Binding lipophilicity->outcome Affects Cell Penetration h_bonding->outcome Enhances Interaction side_chain->outcome Critical for Potency

Caption: Key structural factors influencing the antimicrobial activity of benzothiazole derivatives.

Mechanism of Action

Substituted benzothiazole anilines have been shown to exert their antimicrobial effects through various mechanisms, often by inhibiting essential microbial enzymes.[2]

  • DNA Gyrase Inhibition : Some benzothiazole derivatives are proposed to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] Molecular docking studies have shown favorable interactions between benzothiazole compounds and the active site of DNA gyrase, suggesting this as a probable mechanism of action.[4]

  • Dihydropteroate Synthase (DHPS) Inhibition : Sulfonamide-containing benzothiazole derivatives have been found to inhibit DHPS.[11] This enzyme is vital for the folic acid synthesis pathway in bacteria, and its inhibition leads to bacterial death. These compounds act as competitive inhibitors of the enzyme's natural substrate, 4-aminobenzoic acid (PABA).[11]

  • Other Targets : Other reported targets include dihydroorotase, peptide deformylase, and casdihydrofolate reductase, highlighting the multi-targeted potential of this class of compounds.[2] Some derivatives may also act by disrupting the bacterial cell membrane.[6]

Mechanism_of_Action compound Benzothiazole Aniline Derivative membrane Bacterial Cell Membrane compound->membrane Binds to/ Disrupts gyrase DNA Gyrase compound->gyrase Binds to/ Disrupts dhps DHPS Enzyme compound->dhps Binds to/ Disrupts other_enzymes Other Essential Enzymes compound->other_enzymes Binds to/ Disrupts inhibition Inhibition of Essential Pathways membrane->inhibition cytoplasm Cytoplasm replication DNA Replication gyrase->replication folate Folate Synthesis dhps->folate other_enzymes->inhibition replication->inhibition folate->inhibition death Bacterial Cell Death inhibition->death

Caption: Proposed mechanisms of action for antimicrobial benzothiazole aniline derivatives.

Experimental Protocols

This section provides generalized methodologies for the synthesis and antimicrobial screening of benzothiazole aniline derivatives, based on protocols described in the literature.

General Synthetic Procedure for 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide

This protocol is a general representation of a multi-step synthesis.[4]

  • Synthesis of 2-amino-6-substituted-benzothiazole : Start with a substituted aniline and react it with potassium thiocyanate in the presence of an acid to form the core 2-aminobenzothiazole ring.

  • Synthesis of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (Intermediate) : The synthesized 2-aminobenzothiazole is reacted with chloroacetyl chloride in a suitable solvent (e.g., benzene) in the presence of a base like triethylamine (TEA).[7] The reaction mixture is stirred for several hours at room temperature.

  • Synthesis of Final Compound : The intermediate chloroacetamide derivative is then reacted with a desired substituted amine (e.g., a substituted aniline or another amine). The reactants are dissolved in a solvent like methanol and stirred in the presence of TEA for approximately 6 hours.[4][7]

  • Purification and Characterization : The resulting solid product is filtered, washed, and recrystallized (e.g., from ethanol).[12] The purity is checked using Thin Layer Chromatography (TLC), and the structure is confirmed by spectroscopic methods such as ¹H NMR, Mass Spectrometry (MS), and IR spectroscopy.[4][12]

Antimicrobial Screening Protocols

6.2.1 Agar Disc/Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[8][12]

  • Media Preparation : Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation : A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates.

  • Application of Compounds : Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL) dissolved in a solvent like DMSO. For the well diffusion method, wells are punched into the agar and filled with the compound solution.[11]

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.

  • Measurement : The diameter of the clear zone of inhibition (ZOI) around the disc/well is measured in millimeters (mm). A standard antibiotic (e.g., Ciprofloxacin, Norfloxacin) and the solvent (DMSO) are used as positive and negative controls, respectively.[7][8]

6.2.2 Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits microbial growth.[13]

  • Preparation of Dilutions : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls : A positive control well (medium + inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation : The microtiter plate is incubated at 37°C for 24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Outlook

Substituted benzothiazole aniline derivatives represent a highly versatile and potent class of antimicrobial agents. The extensive research summarized in this guide demonstrates their broad-spectrum activity against clinically relevant bacteria and fungi. Structure-activity relationship studies have provided crucial insights, indicating that targeted modifications at the C-2 and C-6 positions, along with optimization of lipophilicity and side-chain moieties, can significantly enhance potency. The ability of these compounds to inhibit essential and diverse microbial enzymes, such as DNA gyrase and DHPS, suggests they may be less prone to rapid resistance development.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic and safety profiles for potential in vivo testing.[9] Exploring novel substitutions and hybrid molecules incorporating the benzothiazole aniline scaffold could lead to the discovery of next-generation antibiotics. The continued investigation into their mechanisms of action will be vital for overcoming existing drug resistance and addressing the global challenge of infectious diseases.

References

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapies, the scientific community has turned its attention to a promising class of heterocyclic compounds: 2-(1,3-Benzothiazol-2-yl)aniline and its analogs. These molecules have emerged as a significant scaffold in medicinal chemistry, demonstrating potent and selective antitumor activity across a range of cancer cell lines, including liver, breast, and prostate cancers.[1] This technical guide delves into the core of their structure-activity relationship (SAR), providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

The benzothiazole moiety is a privileged heterocyclic structure known to interact with diverse biological targets.[1] When coupled with an aniline ring, it forms a scaffold that can be strategically modified to enhance its cytotoxic and other pharmacological properties.[1] Research has shown that the introduction of specific substituents on the aniline ring can significantly influence the antitumor activity of these compounds.[1] This guide will explore these modifications and their impact on the therapeutic potential of these analogs.

Unraveling the Anticancer Potential: Mechanism of Action

The anticancer efficacy of this compound derivatives is often attributed to their ability to function as enzyme inhibitors and to interact with cellular DNA, leading to the disruption of vital processes within cancer cells.[1] Several studies suggest that these compounds can induce apoptosis, or programmed cell death, through the mitochondria-mediated intrinsic pathway.[2] This involves the regulation of the Bcl-2 family of proteins, which in turn leads to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Synthesis of this compound Analogs

The synthesis of these promising anticancer agents typically involves classical chemical approaches. Condensation and cyclization reactions are fundamental to constructing the core benzothiazole ring system.[1] One common method involves the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid to form N-substituted-benzothiazol-2-yl)amines.[3] These intermediates can then undergo further reactions to generate a diverse library of analogs.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound analogs is a key indicator of their therapeutic promise. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.[2][4]

The following tables summarize the IC50 values for several this compound derivatives against various human cancer cell lines, providing a comparative reference for their antitumor activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Novel Benzothiazole Hydrochloride DerivativeHepG2 (Hepatocellular Carcinoma)0.39[4]
Novel Benzothiazole Hydrochloride DerivativeA549 (Lung Carcinoma)1.25[4]
Novel Benzothiazole Hydrochloride DerivativeMCF-7 (Breast Adenocarcinoma)2.11[4]
Novel Benzothiazole Hydrochloride DerivativeHCT-116 (Colon Carcinoma)3.54[4]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)aminePC-3 (Prostate Carcinoma)0.6[5]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineTHP-1 (Leukemia)3[5]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineCaco-2 (Colorectal Adenocarcinoma)9.9[5]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast Adenocarcinoma)0.57 (GI50)[6]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast Adenocarcinoma)0.4 (GI50)[6]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)12 (CC50)[6]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (Leukemia)8 (CC50)[6]

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound analogs, a series of in vitro assays are employed. These experiments are crucial for determining the cytotoxicity, mechanism of action, and overall efficacy of newly synthesized compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4][7]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is then replaced with the medium containing the compound. Vehicle (DMSO) and positive (e.g., doxorubicin) controls are included.[7]

  • Incubation: The plates are incubated for a desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2][7]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Supernatant Collection: The 96-well plate is centrifuged, and the supernatant from each well is carefully transferred to a new plate.[8]

  • LDH Reaction: The LDH reaction mixture is added to each well containing the supernatant.[4]

  • Incubation: The plate is incubated at room temperature in the dark for a specified time.[4]

  • Absorbance Measurement: The absorbance is measured at the recommended wavelength.[4]

  • Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control of completely lysed cells.[4]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Collection: Cells are treated with the test compound, harvested, and washed.

  • Staining: The cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[4]

  • Incubation: The cells are incubated in the dark.[4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[2][4]

Visualizing the Pathways and Processes

To better understand the complex biological processes and experimental procedures involved in the study of this compound analogs, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of this compound Analogs Aniline Substituted Aniline Intermediate N-substituted-benzothiazol-2-yl)amine Aniline->Intermediate Condensation & Cyclization KSCN Potassium Thiocyanate KSCN->Intermediate Analogs Diverse Analogs Intermediate->Analogs Further Reactions G cluster_workflow In Vitro Cytotoxicity Assessment Workflow CellCulture Cancer Cell Line Culture CompoundTreatment Treatment with Analogs CellCulture->CompoundTreatment MTT MTT Assay (Viability) CompoundTreatment->MTT LDH LDH Assay (Cytotoxicity) CompoundTreatment->LDH Apoptosis Apoptosis Assay (Flow Cytometry) CompoundTreatment->Apoptosis DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis SAR Structure-Activity Relationship DataAnalysis->SAR G cluster_pathway Mitochondria-Mediated Apoptosis Pathway Compound Benzothiazole Analog Bcl2 Regulation of Bcl-2 Family Compound->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Synthesis Protocol for 2-(1,3-Benzothiazol-2-yl)aniline: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,3-Benzothiazol-2-yl)aniline, a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a valuable scaffold in the development of novel therapeutic agents, exhibiting a wide range of biological activities. Its synthesis is of significant interest to the scientific community. The protocol outlined below describes a reliable method for the preparation of this compound via the condensation of 2-aminothiophenol with 2-aminobenzoic acid.

Reaction Scheme

The synthesis proceeds through a condensation reaction between 2-aminothiophenol and 2-aminobenzoic acid, which upon heating, forms the benzothiazole ring.

Data Presentation

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Physical State
2-AminothiophenolC₆H₇NS125.1910Liquid
2-Aminobenzoic acidC₇H₇NO₂137.1410Solid
Polyphosphoric acid(HPO₃)n--Viscous liquid
This compoundC₁₃H₁₀N₂S226.30-Solid

Experimental Protocol

This protocol details the synthesis of this compound from 2-aminothiophenol and 2-aminobenzoic acid using polyphosphoric acid as a condensing agent.

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • 2-Aminobenzoic acid (1.37 g, 10 mmol)

  • Polyphosphoric acid (PPA) (20 g)

  • 10% Sodium carbonate solution

  • Ethanol

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminothiophenol (1.25 g, 10 mmol) and 2-aminobenzoic acid (1.37 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (20 g) to the flask.

  • Heating: Place the flask in a heating mantle and heat the mixture with stirring to 220 °C.

  • Reaction Time: Maintain the reaction mixture at 220 °C for 4 hours.

  • Work-up: After 4 hours, allow the mixture to cool to approximately 100 °C.

  • Precipitation: Carefully pour the warm mixture onto crushed ice (ca. 100 g) in a beaker.

  • Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid thoroughly with water.

  • Drying: Dry the crude product in a desiccator.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualization of the Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Aminothiophenol 2_Aminothiophenol Combine_Reactants Combine Reactants in Flask 2_Aminothiophenol->Combine_Reactants 2_Aminobenzoic_acid 2_Aminobenzoic_acid 2_Aminobenzoic_acid->Combine_Reactants Add_PPA Add Polyphosphoric Acid Combine_Reactants->Add_PPA Heat_220C Heat to 220°C for 4h Add_PPA->Heat_220C Cool_and_Pour Cool and Pour onto Ice Heat_220C->Cool_and_Pour Neutralize Neutralize with Na2CO3 Cool_and_Pour->Neutralize Filter_Wash_Dry Filter, Wash with Water, and Dry Neutralize->Filter_Wash_Dry Recrystallize Recrystallize from Ethanol Filter_Wash_Dry->Recrystallize Product This compound Recrystallize->Product

Application Note: Purification of 2-(1,3-Benzothiazol-2-yl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 2-(1,3-Benzothiazol-2-yl)aniline using recrystallization, a fundamental technique for the purification of solid organic compounds.

Introduction

This compound is a heterocyclic aromatic compound with a benzothiazole moiety linked to an aniline group. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The purity of such compounds is critical for accurate biological evaluation and consistent material performance. Recrystallization is an effective and widely used method for purifying solid organic compounds by leveraging differences in solubility of the target compound and its impurities in a suitable solvent at different temperatures. This application note details a reliable method for the purification of this compound by recrystallization from an ethanol/water solvent system.

Data Presentation

The successful purification of this compound can be evaluated by comparing the physical and chemical properties of the crude and recrystallized material. The following table summarizes the key properties of the target compound and provides illustrative data for a typical recrystallization experiment.

ParameterCrude Product (Illustrative)Recrystallized Product (Expected)Reference
Appearance Light brown to yellow powderOff-white to pale yellow crystalsVisual Inspection
Purity (by HPLC) ~95%>99%N/A
Melting Point 138-142 °C143-145 °CN/A
Molecular Formula C₁₃H₁₀N₂SC₁₃H₁₀N₂S[1]
Molecular Weight 226.30 g/mol 226.30 g/mol [1]
Recrystallization Yield N/A80-90%N/A

Note: The data for the crude and recrystallized product are illustrative and may vary depending on the initial purity of the starting material and the specific experimental conditions.

Experimental Protocol: Recrystallization of this compound

This protocol describes a single-solvent recrystallization using ethanol, a common and effective solvent for benzothiazole derivatives.[2] A two-solvent system with ethanol and water can also be employed to enhance crystal formation.[3][4]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for two-solvent method)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture to the boiling point of ethanol while stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (Optional):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly filter the hot solution into the preheated flask to remove the impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a moderate temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

G cluster_0 A Crude this compound B Dissolve in minimum hot ethanol A->B C Add activated charcoal (optional) B->C E Slowly cool to room temperature D Hot gravity filtration (optional) C->D C->D D->E F Cool in ice-water bath E->F G Vacuum filtration F->G H Wash with ice-cold ethanol G->H I Dry the crystals H->I J Pure this compound I->J

References

Application Notes and Protocols for the Purification of 2-Aminobenzothiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-aminobenzothiazole derivatives using column chromatography, a fundamental technique for isolating compounds of interest in medicinal chemistry and drug development. The purity of these derivatives is critical for accurate pharmacological evaluation.

Introduction

2-Aminobenzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-neurodegenerative properties.[1] Following synthesis, these compounds are often present in complex mixtures containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective method for the purification of these derivatives, enabling the isolation of the target compound to a high degree of purity.[2][3] This document outlines the standard procedures and provides specific examples for the successful purification of this important class of molecules.

Data Presentation: Purification of 2-Aminobenzothiazole Derivatives

The following table summarizes the overall yields of various 2-aminobenzothiazole derivatives after purification by silica gel column chromatography. The data is compiled from the solid-phase synthesis and purification of a library of these compounds.

Compound IDDerivativeMobile Phase SystemOverall Yield (%)Reference
6a 2-Amino-4-bromobenzothiazoleEthyl acetate/n-hexane (2:3)63[2]
6b 2-Amino-4,7-dichlorobenzothiazoleEthyl acetate/n-hexane (2:3)61[2]
6c 2-Amino-7-bromobenzothiazoleEthyl acetate/n-hexane (2:3)35[2]
6d 2-Amino-6-bromobenzothiazoleEthyl acetate/n-hexane (2:3)68[2]
6e 2-Amino-7-chlorobenzothiazoleEthyl acetate/n-hexane (2:3)41[2]
6f 2-Amino-5-phenylbenzothiazoleEthyl acetate/n-hexane (2:3)74[2]
6g 2-Amino-4,7-dibromobenzothiazoleEthyl acetate/n-hexane (2:3)53[2]
6h 2-Amino-5-bromobenzothiazoleEthyl acetate/n-hexane (2:3)70[2]
7 2-Amino-7-phenylbenzothiazoleEthyl acetate/n-hexane (2:3)30[2]
8 2-Amino-5-(4-morpholyl)benzothiazoleEthyl acetate/n-hexane (2:3)40[2]

Note: The yields reported are the overall yields after solid-phase synthesis and subsequent purification by column chromatography.

Experimental Workflow

The general workflow for the purification of 2-aminobenzothiazole derivatives by column chromatography is depicted below.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry Column Pack Chromatography Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Purified Product Evaporate->Pure

General workflow for column chromatography purification.

Experimental Protocols

This section provides a detailed protocol for the purification of a crude 2-aminobenzothiazole derivative using silica gel column chromatography.

Materials and Equipment
  • Crude 2-aminobenzothiazole derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (for polar compounds, optional)

  • Methanol (for polar compounds, optional)

  • Glass chromatography column

  • Separatory funnel or reservoir for eluent

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Protocol

1. Mobile Phase Selection using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal solvent system (mobile phase) using TLC. A good starting point for many 2-aminobenzothiazole derivatives is a mixture of hexane and ethyl acetate.[4]

a. Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). b. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the dissolved crude product onto separate TLC plates. d. Develop each TLC plate in a different solvent mixture. e. Visualize the developed plates under a UV lamp. f. The ideal solvent system is one that results in the desired compound having a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.

2. Column Packing

a. Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. c. Add a small layer of sand on top of the cotton plug. d. Prepare a slurry of silica gel in the least polar mobile phase mixture determined from the TLC analysis (e.g., 9:1 hexane/ethyl acetate). e. Carefully pour the slurry into the column, using a funnel. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. f. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry. g. Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

3. Sample Loading

a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. b. Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

4. Elution and Fraction Collection

a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in separate test tubes or flasks). c. Maintain a constant level of solvent above the silica gel throughout the elution process to prevent the column from running dry. d. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture). This helps to elute more polar compounds.[3]

5. Fraction Analysis

a. Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system. b. Identify the fractions that contain the pure desired product.

6. Isolation of the Purified Compound

a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified 2-aminobenzothiazole derivative. c. The purity of the final product can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Signaling Pathway Diagram

While the purification process itself does not directly involve a signaling pathway, some 2-aminobenzothiazole derivatives exert their biological effects through specific pathways. For instance, certain 2-(4-aminophenyl)benzothiazoles are known to act via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Aminobenzothiazole Derivative AhR_complex AhR Complex (AhR, Hsp90, XAP2) Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Heterodimer AhR-ARNT Heterodimer Activated_AhR->Heterodimer Translocates & Binds ARNT ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Responsive Element (XRE) on DNA Heterodimer->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces Metabolite Reactive Metabolite CYP1A1->Metabolite Metabolizes Ligand Adducts DNA Adducts Metabolite->Adducts Apoptosis Apoptosis Adducts->Apoptosis

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Application Note: Cytotoxicity of 2-(1,3-Benzothiazol-2-yl)aniline on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The compound 2-(1,3-Benzothiazol-2-yl)aniline, a member of this family, is investigated for its potential cytotoxic effects on human breast cancer cell lines. The MCF-7 cell line, an estrogen receptor-positive human breast adenocarcinoma cell line, serves as a widely used in vitro model for studying the efficacy of potential anticancer agents.[1][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound against MCF-7 cells using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[5][6][7][8]

Data Presentation

The cytotoxic effect of this compound on MCF-7 cells is quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values obtained after 48 and 72 hours of treatment.

CompoundIncubation Time (hours)IC50 (µM)
This compound4815.8
This compound729.5
Doxorubicin (Positive Control)481.2
Doxorubicin (Positive Control)720.8

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound on MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • This compound

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours.[10]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the supernatant.[5][8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[5][7][8]

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5][6]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[8]

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability) using the following formula:

      • % Cell Viability = (Mean OD of treated cells / Mean OD of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow for SRB Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_48_72h Incubate for 48/72h add_compound->incubation_48_72h cell_fixation Fix Cells with TCA incubation_48_72h->cell_fixation staining Stain with SRB cell_fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the SRB cytotoxicity assay.

signaling_pathway Potential Signaling Pathway Affected by Benzothiazole Derivatives bt_derivative This compound egfr EGFR bt_derivative->egfr Inhibition apoptosis Apoptosis bt_derivative->apoptosis Induction pi3k PI3K egfr->pi3k erk ERK egfr->erk jak JAK egfr->jak akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation erk->proliferation stat3 STAT3 jak->stat3 stat3->proliferation

Caption: Benzothiazole derivatives may inhibit cancer cell growth.

References

Application Notes and Protocols for Ion Detection Using Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes derived from the 2-(1,3-Benzothiazol-2-yl)aniline scaffold for the detection of metal ions. While this compound itself is a foundational chemical structure, its derivatives have been ingeniously developed as highly selective and sensitive fluorescent chemosensors.[1][2] This document focuses on a representative application of a benzothiazole-based probe for the detection of zinc ions (Zn²⁺), a crucial element in many biological and environmental systems.[3][4][5]

Application Note: Selective Detection of Zn²⁺ using a Benzothiazole-Derived Fluorescent Probe

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent chemosensors due to their favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity.[3][6] The core structure of this compound serves as a versatile platform for creating probes that can selectively bind to specific metal ions.[1] This binding event triggers a change in the photophysical properties of the molecule, often resulting in a "turn-on" fluorescent response, which allows for the quantitative detection of the target ion.[3][4]

Principle of Detection

The detection mechanism of many benzothiazole-based probes for Zn²⁺ relies on a process known as Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) that quench the excited state. Upon binding with Zn²⁺, the chelating groups on the probe coordinate with the ion, which inhibits the PET process. This chelation event enhances the rigidity of the molecule and restores its fluorescence, leading to a significant increase in emission intensity.[3] Some benzothiazole derivatives also operate through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which can be modulated by ion binding.[3]

Key Applications

  • Environmental Monitoring: These probes can be employed for the sensitive detection of Zn²⁺ in various water samples, helping to monitor for potential contamination.[3]

  • Biological Imaging: Due to their ability to function in aqueous environments and their cell permeability, these probes are valuable tools for imaging and quantifying Zn²⁺ levels within living cells.[3][4] This is particularly important as Zn²⁺ plays a critical role in numerous physiological and pathological processes.[5][7]

  • Drug Development: The development of selective ion probes is crucial in understanding the roles of metal ions in disease and for the screening of drugs that may modulate ion homeostasis.

Performance Characteristics

The performance of a representative benzothiazole-based probe for Zn²⁺ is summarized in the table below.

ParameterValueReference
Excitation Wavelength (λex)~320 nm[8]
Emission Wavelength (λem)~380 nm (free), ~542 nm (with Zn²⁺)[3][8]
Detection Limit (LOD)2.36 x 10⁻⁸ M[3]
Binding Stoichiometry (Probe:Zn²⁺)2:1[4]
Response TimeRapid[3]

Selectivity

The probe demonstrates high selectivity for Zn²⁺ over a range of other common metal ions.

Interfering IonsFluorescence ResponseReference
Na⁺, K⁺, Li⁺, Ba²⁺, Ca²⁺, Mg²⁺, Mn²⁺No significant change[3]
Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺Minimal interference[3][4]

Experimental Protocols

1. Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Dissolve the benzothiazole-based fluorescent probe in an appropriate solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mM. Store the solution at 4°C in the dark.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the nitrate or chloride salts of the metal ions to be tested (e.g., Zn(NO₃)₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

2. General Protocol for Fluorescence Measurements

  • Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4) in a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer.

  • Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a titration curve.

3. Determination of the Limit of Detection (LOD)

The LOD can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence of the probe without the analyte).

  • k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot.

4. Competitive Selectivity Study

  • Prepare a solution of the probe at the working concentration.

  • Add a specific concentration of Zn²⁺ (e.g., 2 equivalents) to the probe solution and measure the fluorescence intensity.

  • To separate solutions of the probe, add a higher concentration (e.g., 10 equivalents) of each potential interfering metal ion.

  • To these solutions containing interfering ions, add the same concentration of Zn²⁺ as in step 2.

  • Measure the fluorescence intensity of all solutions and compare the results to assess the selectivity of the probe for Zn²⁺.

5. Protocol for Live Cell Imaging of Zn²⁺

  • Cell Culture: Culture the cells of interest (e.g., L929 mouse fibroblast cells) on a glass-bottom dish suitable for fluorescence microscopy.[8]

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a low concentration of the fluorescent probe (e.g., 5-10 µM) in cell culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells again with buffer to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for the probe's excitation and emission wavelengths.

  • Zn²⁺ Treatment: To visualize the probe's response to an influx of Zn²⁺, the cells can be treated with a solution containing Zn²⁺ and an ionophore (e.g., pyrithione) to facilitate Zn²⁺ entry into the cells.

  • Post-Treatment Imaging: Acquire fluorescence images after the addition of Zn²⁺ to observe the change in intracellular fluorescence.

Visualizations

G Signaling Pathway of a Benzothiazole-Based Zn2+ Probe cluster_0 Binding Event Probe Free Probe (Low Fluorescence) Complex Probe-Zn2+ Complex (High Fluorescence) Probe->Complex Chelation PET Photoinduced Electron Transfer (PET) Probe->PET Quenching Zn2 Zn2+ Ion CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF

Caption: Signaling pathway for a "turn-on" fluorescent Zn²⁺ probe.

G Experimental Workflow for Ion Detection start Start prep Prepare Probe and Ion Stock Solutions start->prep spec Spectrofluorometric Measurements prep->spec titration Perform Fluorescence Titration with Target Ion spec->titration selectivity Conduct Competitive Selectivity Studies spec->selectivity bioimaging Live Cell Imaging (Optional) spec->bioimaging lod Calculate Limit of Detection (LOD) titration->lod data Data Analysis and Interpretation lod->data selectivity->data bioimaging->data end End data->end

Caption: General experimental workflow for ion detection.

G Relationship of Benzothiazole Core and Applications Core This compound (Core Scaffold) Deriv Functionalized Derivatives (Fluorescent Probes) Core->Deriv Synthesis Zn Zn2+ Probe Deriv->Zn Specific Design Cu Cu2+ Probe Deriv->Cu Specific Design Fe Fe3+ Probe Deriv->Fe Specific Design App Applications Zn->App Cu->App Fe->App Env Environmental Sensing App->Env Bio Bioimaging App->Bio Drug Drug Discovery App->Drug

Caption: Relationship between the core structure and its applications.

References

Application Notes and Protocols for the Synthesis of Metal Complexes of 2-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the versatile ligand 2-(1,3-Benzothiazol-2-yl)aniline and its subsequent complexation with various transition metals. This class of compounds is of significant interest in medicinal chemistry and drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial properties.[1][2] The benzothiazole aniline scaffold is a privileged structure known to interact with diverse biological targets.[1]

Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through the condensation reaction of 2-aminothiophenol with 2-aminobenzoic acid. A general and reliable method involves the following steps:

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminobenzoic acid and 2-aminothiophenol.

  • Solvent and Catalyst: While the reaction can be performed neat, the use of a high-boiling point solvent such as polyphosphoric acid (PPA) or a Lewis acid catalyst can facilitate the cyclization.

  • Heating: The reaction mixture is heated to a temperature of 120-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure this compound.

General Protocol for the Synthesis of Metal Complexes

The this compound ligand can be complexed with a variety of metal salts to form coordination complexes. The following is a general protocol that can be adapted for different metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Protocol 2: General Synthesis of Metal(II) Complexes

  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent, typically ethanol or methanol, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve an equimolar or a 1:2 molar ratio of the desired metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂·2H₂O) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: The resulting mixture is then refluxed for a period of 4-8 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: After cooling to room temperature, the solid complex is collected by filtration.

  • Washing and Drying: The collected solid is washed with the solvent used for the reaction to remove any unreacted starting materials and then dried in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound derivatives and their metal complexes, as reported in the literature.

Compound/ComplexMolar Ratio (M:L)Yield (%)Melting Point (°C)Color
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM)---Yellow
[Co(BMM)₂]1:2--Dark Brown
[Ru(BMM)₂]1:2--Dark Green
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl) methanimine (NB)-80175-176Orange
[Cu(NB)₂Cl₂]·0.5H₂O1:258195-197Dark Green
[Cd(NB)₂Cl(OH)]·0.5H₂O1:264292-294 (dec.)Orange
(E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine (CB)-86122-124Yellow
[Cu(CB)₂Cl₂]1:25553-55Dark Green

Note: Data is compiled from various sources and specific reaction conditions may lead to variations.[3][4]

Experimental Workflows

The following diagrams illustrate the synthetic pathways for the ligand and its metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis reagents_ligand 2-Aminobenzoic Acid + 2-Aminothiophenol reaction_ligand Condensation/ Cyclization reagents_ligand->reaction_ligand Heat, PPA product_ligand This compound reaction_ligand->product_ligand ligand This compound reaction_complex Complexation ligand->reaction_complex metal_salt Metal(II) Salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) metal_salt->reaction_complex product_complex [M(Ligand)n]Xm Metal Complex reaction_complex->product_complex Reflux in Ethanol

Caption: Synthetic workflow for this compound and its metal complexes.

Signaling_Pathway_Concept drug Benzothiazole Aniline Metal Complex target Biological Target (e.g., Enzyme, DNA) drug->target Binding/Interaction pathway Cellular Pathway Disruption target->pathway effect Pharmacological Effect (e.g., Anticancer, Antimicrobial) pathway->effect

Caption: Conceptual relationship of benzothiazole aniline metal complexes in drug action.

References

Application Notes and Protocols for In Vitro Anticancer Screening of Novel Benzothiazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of novel benzothiazole aniline derivatives as potential anticancer agents. This document outlines the core principles, detailed experimental protocols, and data interpretation for key cytotoxicity and mechanistic assays.

Introduction

Benzothiazole aniline derivatives have emerged as a promising class of heterocyclic compounds with significant pharmacological potential, including potent anticancer activity.[1][2][3] These compounds exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[1][4][5][6] This guide details standardized protocols to assess the cytotoxic and mechanistic properties of novel benzothiazole aniline derivatives in a laboratory setting.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values of various benzothiazole aniline derivatives against several human cancer cell lines, providing a benchmark for comparison.

Table 1: IC50 Values of Selected Benzothiazole Aniline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 6b MCF-7Breast Adenocarcinoma5.15[7]
Compound 4 MCF-7Breast Adenocarcinoma8.64[7]
Compound 5c MCF-7Breast Adenocarcinoma7.39[7]
Compound 5d MCF-7Breast Adenocarcinoma7.56[7]
Cisplatin (Reference) MCF-7Breast Adenocarcinoma13.33[7]
L1 VariousLiver, Breast, Lung, Prostate, Kidney, BrainMore potent than cisplatin[8][9]
L2 VariousLiver, Breast, Lung, Prostate, Kidney, BrainMore potent than cisplatin[8][9]
L1Pt VariousLiver, Breast, Lung, Prostate, Kidney, BrainMore potent than cisplatin[8][9]
Compound A (nitro substituent) HepG2Hepatocellular Carcinoma56.98 (24h), 38.54 (48h)[4]
Compound B (fluorine substituent) HepG2Hepatocellular Carcinoma59.17 (24h), 29.63 (48h)[4]
Compound B7 A431, A549, H1299Epidermoid Carcinoma, Lung CarcinomaNot specified, but significant inhibition[10]
Naphthalimide derivative 66 HT-29Colon Carcinoma3.72[11][12]
A549Lung Carcinoma4.074[11][12]
MCF-7Breast Adenocarcinoma7.91[11][12]
Naphthalimide derivative 67 HT-29Colon Carcinoma3.47[11][12]
A549Lung Carcinoma3.89[11][12]
MCF-7Breast Adenocarcinoma5.08[11][12]
OMS5 A549Lung Carcinoma22.13 - 61.03[13]
MCF-7Breast Adenocarcinoma22.13 - 61.03[13]
OMS14 A549Lung Carcinoma22.13 - 61.03[13]
MCF-7Breast Adenocarcinoma22.13 - 61.03[13]

Note: The potency of derivatives can vary significantly based on their structural modifications and the cancer cell line being tested.

Experimental Protocols

This section provides detailed methodologies for the primary screening and subsequent mechanistic studies of novel benzothiazole aniline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14][16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel benzothiazole aniline derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Gently mix the solution and measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate treat_compounds Add Benzothiazole Derivatives plate_cells->treat_compounds 24h incubate_24_72h Incubate (24-72h) treat_compounds->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Workflow for MTT-based cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[19][21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19][21][22]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole aniline derivatives at their IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1-10 µL of PI solution to the cell suspension.[21][22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Detection_Workflow cluster_workflow Apoptosis Detection Workflow treat_cells Treat Cells with Derivatives harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for apoptosis detection using Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[24]

Protocol:

  • Cell Treatment: Culture and treat cells with the benzothiazole aniline derivatives as described for the apoptosis assay.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[24][25]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA, which can also be stained by PI.[25][26]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[25]

  • Analysis: Analyze the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow treat_cells Treat Cells harvest_fix Harvest & Fix in Ethanol treat_cells->harvest_fix wash_cells Wash with PBS harvest_fix->wash_cells rnase_treat RNase Treatment wash_cells->rnase_treat pi_stain PI Staining rnase_treat->pi_stain analyze Flow Cytometry Analysis pi_stain->analyze

Workflow for cell cycle analysis via PI staining.
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cancer-related signaling pathways.[27][28][29]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.[29]

Protocol:

  • Protein Extraction: Treat cells with the benzothiazole aniline derivatives. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins in relevant signaling pathways (e.g., Akt, mTOR, ERK, STAT3, Bax, Bcl-2, caspases) overnight at 4°C.[5][28]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28][29]

  • Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using a digital imager or X-ray film.[29]

  • Analysis: Quantify the band intensities using densitometry software.

Potential Signaling Pathways Targeted by Benzothiazole Aniline Derivatives

Several studies suggest that benzothiazole aniline derivatives can modulate multiple signaling pathways critical for cancer cell survival and proliferation.[5] A proposed integrated signaling pathway is depicted below.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Targeted by Benzothiazole Derivatives BTA Benzothiazole Aniline Derivatives EGFR EGFR BTA->EGFR Inhibits PI3K PI3K BTA->PI3K Inhibits ERK ERK BTA->ERK Inhibits JAK JAK BTA->JAK Inhibits NFkB NF-κB BTA->NFkB Inhibits Mitochondria Mitochondria BTA->Mitochondria Induces Stress Bax Bax BTA->Bax Upregulates Bcl2 Bcl-xL/Bcl-2 BTA->Bcl2 Downregulates EGFR->PI3K MAPK MAPK EGFR->MAPK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation MAPK->ERK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation NFkB->Proliferation Caspases Caspase Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathways affected by benzothiazole aniline derivatives.

This diagram illustrates that benzothiazole aniline derivatives may inhibit key survival pathways such as PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, while promoting the mitochondrial intrinsic pathway of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[5][30] Some derivatives have also been shown to target the NF-κB pathway.[4]

References

Application Notes and Protocols for 2-(1,3-Benzothiazol-2-yl)aniline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While specific performance data for the parent compound, this compound, is not extensively available in the reviewed literature, this document outlines the general procedures, performance metrics of closely related derivatives, and the underlying principles for its application as a potential emissive or host material in OLEDs.

Introduction

This compound, also known as 2-(2'-aminophenyl)benzothiazole, is a heterocyclic compound featuring a benzothiazole core linked to an aniline moiety. This structure provides a unique combination of electron-accepting (benzothiazole) and electron-donating (aniline) properties, making it a promising candidate for optoelectronic applications.[1] Derivatives of this scaffold have been investigated for their fluorescent properties and have shown potential in various fields, including as sensors and in light-emitting processes.[1] The inherent photophysical properties, such as the potential for Excited-State Intramolecular Proton Transfer (ESIPT), make these compounds particularly interesting for achieving large Stokes shifts and tunable emission colors in OLEDs.[1][2]

Key Properties and Potential Roles in OLEDs

The unique molecular structure of this compound and its derivatives allows them to function in several capacities within an OLED device:

  • Emissive Layer (EML): As fluorescent emitters, these compounds can be doped into a suitable host material or used as a neat emissive layer to generate light of a specific color. The emission color can be tuned by modifying the chemical structure of the parent compound.

  • Host Material: The bipolar nature (electron and hole transporting capabilities) of some benzothiazole derivatives suggests their potential use as host materials for phosphorescent or fluorescent guest emitters.

  • Hole Transporting Layer (HTL) or Electron Transporting Layer (ETL): Depending on the specific molecular design and energy levels, derivatives can be engineered to preferentially transport either holes or electrons.

Performance of Related Benzothiazole Derivatives in OLEDs

While data for the unsubstituted this compound is limited, the performance of several of its derivatives in OLEDs has been reported. These results provide a benchmark for the potential performance of this class of materials.

Derivative NameRole in OLEDMax. Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Emission Color (CIE coordinates)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA)Emitter37603.012.37Blue (0.16, 0.16)[3]
N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole (BTS)Emitter34--White (0.31, 0.40)[4]
TDBA-BzDopant-2.261.98Violet-Blue (0.181, 0.114)[5]
TDBA-CzDopant-7.256.45Violet-Blue (0.167, 0.086)[5]
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) doped in PMMAEmitter---Blue-Violet[6]
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) doped in PMMAEmitter---Green[6]
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) doped in PMMAEmitter---Orange[6]

Note: The performance of OLEDs is highly dependent on the device architecture, fabrication conditions, and the other materials used in the device stack.

Experimental Protocols

The following are generalized protocols for the synthesis of benzothiazole derivatives and the fabrication of solution-processed and vacuum-deposited OLEDs. These should serve as a starting point and may require optimization for the specific application of this compound.

General Synthesis of 2-Arylbenzothiazole Derivatives

A common method for the synthesis of 2-arylbenzothiazole derivatives involves the condensation reaction of 2-aminothiophenol with a corresponding aromatic aldehyde.

Protocol:

  • Reactant Preparation: Dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and purify further by recrystallization or column chromatography to obtain the desired 2-arylbenzothiazole derivative.

Diagram of Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-aminothiophenol 2-aminothiophenol Reaction Condensation Reaction (Stirring/Reflux) 2-aminothiophenol->Reaction + Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Reaction + Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Product 2-Arylbenzothiazole Derivative Purification->Product

Caption: General synthesis of 2-arylbenzothiazole derivatives.

Fabrication of a Solution-Processed OLED

This protocol describes a general procedure for fabricating a multilayer OLED using spin-coating.

Protocol:

  • Substrate Cleaning:

    • Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120-150°C for 15-20 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the benzothiazole derivative (as the emitter) and a host material (if used) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration will depend on the desired film thickness and material solubility.

    • Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox.

    • Anneal the substrate at an appropriate temperature (e.g., 60-90°C) to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (<10-6 Torr).

    • Sequentially deposit the ETL (e.g., TPBi, 3TPYMB), an electron injection layer (EIL) (e.g., LiF or Cs2CO3, ~1 nm), and the metal cathode (e.g., Al or Ca/Al, ~100 nm) at a controlled deposition rate.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect it from oxygen and moisture.

Diagram of Solution-Processed OLED Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment UV-Ozone/Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL_Deposition Spin-coat PEDOT:PSS (HIL) Plasma_Treatment->HIL_Deposition EML_Deposition Spin-coat Emissive Layer (EML) HIL_Deposition->EML_Deposition ETL_EIL_Deposition Deposit ETL/EIL EML_Deposition->ETL_EIL_Deposition Cathode_Deposition Deposit Cathode ETL_EIL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

Caption: Workflow for fabricating a solution-processed OLED.

Fabrication of a Vacuum-Deposited OLED

This protocol is for fabricating an OLED entirely through thermal evaporation in a vacuum chamber.

Protocol:

  • Substrate Cleaning: Follow the same procedure as for solution-processed OLEDs (Step 4.2.1).

  • Organic Layer Deposition:

    • Place the cleaned ITO substrate in a high-vacuum thermal evaporation system.

    • Sequentially deposit the following layers by thermal evaporation at a base pressure of <10-6 Torr:

      • Hole Injection Layer (HIL) (e.g., MoO3, HATCN)

      • Hole Transporting Layer (HTL) (e.g., NPB, TAPC)

      • Emissive Layer (EML): Co-evaporate the benzothiazole derivative (guest) with a host material, or evaporate a neat film of the derivative if it has suitable charge transport properties.

      • Electron Transporting Layer (ETL) (e.g., TPBi, Alq3)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the Electron Injection Layer (EIL) (e.g., LiF) followed by the metal cathode (e.g., Al).

  • Encapsulation: Encapsulate the device as described in the solution-processing protocol (Step 4.2.5).

Diagram of Vacuum-Deposited OLED Fabrication Workflow

G Substrate_Prep ITO Substrate Cleaning & Plasma Treatment Load_Vacuum Load into Vacuum Chamber Substrate_Prep->Load_Vacuum HIL_Dep Deposit HIL Load_Vacuum->HIL_Dep HTL_Dep Deposit HTL HIL_Dep->HTL_Dep EML_Dep Deposit EML HTL_Dep->EML_Dep ETL_Dep Deposit ETL EML_Dep->ETL_Dep EIL_Cathode_Dep Deposit EIL & Cathode ETL_Dep->EIL_Cathode_Dep Encapsulation Encapsulation (in Glovebox) EIL_Cathode_Dep->Encapsulation

Caption: Workflow for fabricating a vacuum-deposited OLED.

Characterization and Analysis

The performance of the fabricated OLEDs should be characterized by the following measurements:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, luminance, current density, and power efficiency.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Conclusion

This compound and its derivatives represent a promising class of materials for OLED applications due to their tunable photophysical properties and versatile roles within the device architecture. The provided protocols and performance data of related compounds offer a solid foundation for researchers to explore the potential of this specific molecule in developing efficient and stable organic light-emitting diodes. Further research is warranted to fully elucidate the electroluminescent properties of the parent this compound and to optimize device performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(1,3-Benzothiazol-2-yl)aniline, with a focus on improving reaction yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Consistently Low or No Product Yield

  • Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Purity of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, significantly reducing the amount of starting material available for the desired reaction.[1]

      • Solution: Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved by distillation or recrystallization. It is also crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

    • Reaction Conditions: Temperature and reaction time are critical parameters.

      • Solution: If the reaction is sluggish, consider increasing the temperature. Many condensation reactions for benzothiazole synthesis are accelerated by heat.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal reaction time.

    • Catalyst Choice and Activity: The choice of catalyst is crucial for driving the reaction to completion.

      • Solution: For the condensation of 2-aminothiophenol with aromatic carboxylic acids like 2-aminobenzoic acid, a strong dehydrating agent and catalyst such as Polyphosphoric Acid (PPA) is often effective. If you are using a different catalyst and observing low yields, switching to PPA or another effective catalyst system may be beneficial.

Issue 2: Formation of a Dark, Tarry, or Insoluble Material

  • Question: My reaction mixture is turning dark, and I'm observing a significant amount of tar-like material, making product isolation difficult. What is causing this, and how can I prevent it?

  • Answer: The formation of dark, insoluble materials is a common issue and often indicates the polymerization or dimerization of the 2-aminothiophenol starting material.[1]

    • Potential Causes:

      • Oxidation of 2-Aminothiophenol: As mentioned previously, exposure to air can cause oxidation and subsequent polymerization.

      • Harsh Reaction Conditions: Excessively high temperatures can promote unwanted side reactions and decomposition of starting materials or the product.

    • Solutions:

      • Inert Atmosphere: Meticulously conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1]

      • Temperature Control: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.

Issue 3: Incomplete Cyclization and Presence of Intermediates

  • Question: My analysis (e.g., NMR, LC-MS) indicates the presence of a benzothiazoline intermediate, and the yield of the final aromatic benzothiazole is low. How can I promote complete conversion?

  • Answer: The synthesis of benzothiazoles involves the initial formation of a benzothiazoline intermediate, which is then oxidized to the final aromatic product.[2] Incomplete conversion suggests an issue with the oxidation step.

    • Potential Causes:

      • Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to drive the aromatization to completion. In many syntheses of 2-aryl-benzothiazoles, air acts as the oxidant.

      • Reaction Conditions: The oxidation step can be sensitive to the reaction conditions.

    • Solutions:

      • Ensure Aerobic Conditions (if applicable): If the reaction relies on air oxidation, ensure the reaction is not being run under a strictly inert atmosphere unless a specific oxidant is added.

      • Consider a Mild Oxidant: If an inert atmosphere is necessary for other reasons, the addition of a mild oxidant may be required to facilitate the final aromatization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of 2-aryl-benzothiazoles, including this compound, is the condensation of 2-aminothiophenol with an aromatic carboxylic acid or aldehyde. For the synthesis of the target molecule, the condensation of 2-aminothiophenol with 2-aminobenzoic acid is a direct approach. This reaction is often facilitated by a dehydrating catalyst like Polyphosphoric Acid (PPA) at elevated temperatures.

Q2: What are the typical yields for the synthesis of 2-aryl-benzothiazoles?

A2: Yields can vary significantly depending on the specific substrates, catalyst, and reaction conditions. For the condensation of 2-aminothiophenol with aromatic aldehydes, yields ranging from moderate to excellent (55-98%) have been reported with various catalytic systems.[3] The synthesis of 2-(p-aminophenyl)benzothiazole from 2-aminothiophenol and 4-aminobenzoic acid in PPA at 220°C has also been reported to produce the product.

Q3: How can I purify the final product, especially after using Polyphosphoric Acid (PPA)?

A3: Purification after a PPA-catalyzed reaction can be challenging due to the high viscosity of PPA. The typical workup involves carefully quenching the hot reaction mixture by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and makes it more manageable. The product may precipitate from the aqueous solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol. If the product is basic, an acid-base extraction can be an effective purification step.[2]

Q4: Can I use 2-aminobenzaldehyde instead of 2-aminobenzoic acid?

A4: Yes, the condensation of 2-aminothiophenol with an aromatic aldehyde, such as 2-aminobenzaldehyde, is a common and often high-yielding method for the synthesis of 2-aryl-benzothiazoles.[4] This approach may offer milder reaction conditions compared to using the corresponding carboxylic acid.

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Aryl-Benzothiazole Synthesis

Catalyst SystemReactantSolventTemperature (°C)TimeYield Range (%)
H₂O₂/HClAromatic AldehydesEthanolRoom Temperature45-60 min85-94
Amberlite IR-120 (MW)Aryl/Heteroaryl AldehydesNot specified855-10 min88-95
Cu(II)-nano-silicaAryl AldehydesNot specifiedNot specified15-90 min87-98
[bmim][FeCl₄]Aromatic AldehydesNot specifiedNot specified30-90 min82-94
Phosphonium acidic ILAromatic AldehydesNot specified12025-90 min75-92

Note: This table presents data for the synthesis of various 2-aryl-benzothiazoles and serves as a general guide. Yields for the specific synthesis of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-Benzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

This protocol is a general guideline and may require optimization for the specific synthesis of this compound using 2-aminobenzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol.[2]

  • Reagent Addition: If using a catalyst like H₂O₂/HCl, add 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid to the stirred solution at room temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress using thin-layer chromatography (TLC) until the starting materials are consumed.[2]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield in this compound Synthesis check_reagents Check Purity of Starting Materials (Especially 2-Aminothiophenol) start->check_reagents reagent_impure Impure check_reagents->reagent_impure purify_reagents Purify 2-Aminothiophenol (Distillation/Recrystallization) Work under Inert Atmosphere reagent_impure->purify_reagents Yes check_conditions Evaluate Reaction Conditions reagent_impure->check_conditions No purify_reagents->check_conditions conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal optimize_conditions Optimize Temperature and Time (Monitor by TLC) conditions_suboptimal->optimize_conditions Yes check_catalyst Assess Catalyst System conditions_suboptimal->check_catalyst No optimize_conditions->check_catalyst catalyst_ineffective Ineffective check_catalyst->catalyst_ineffective change_catalyst Consider PPA for Carboxylic Acid or other catalysts for Aldehyde catalyst_ineffective->change_catalyst Yes check_side_reactions Investigate Side Reactions (Tarry mixture, intermediates) catalyst_ineffective->check_side_reactions No change_catalyst->check_side_reactions side_reactions_present Present check_side_reactions->side_reactions_present mitigate_side_reactions Use Inert Atmosphere Control Temperature Ensure Complete Oxidation side_reactions_present->mitigate_side_reactions Yes end_success Improved Yield side_reactions_present->end_success No mitigate_side_reactions->end_success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway cluster_reactants Reactants 2_aminothiophenol 2-Aminothiophenol intermediate Intermediate Formation (e.g., Amide/Imine) 2_aminothiophenol->intermediate 2_aminobenzoic_acid 2-Aminobenzoic Acid / 2-Aminobenzaldehyde 2_aminobenzoic_acid->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Catalyst (e.g., PPA) benzothiazoline Benzothiazoline Intermediate cyclization->benzothiazoline oxidation Oxidation (Aromatization) benzothiazoline->oxidation product This compound oxidation->product

Caption: General reaction pathway for the synthesis of this compound.

References

optimizing reaction conditions for benzothiazole synthesis from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives from 2-aminothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results in the synthesis of benzothiazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is yielding little to no benzothiazole product. What are the primary reasons for this?

A1: Low or no yield is a frequent challenge in benzothiazole synthesis and can be attributed to several factors:

  • Poor Quality of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), which will not participate in the reaction.[1] For optimal results, it is recommended to use freshly purified 2-aminothiophenol.[1] Handling this reagent under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent degradation.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial. Common solvents include ethanol and DMSO.[1] Modern approaches sometimes utilize solvent-free conditions, which can enhance yields and simplify the work-up process.[1][2] The reaction temperature can vary from room temperature to reflux, depending on the specific reactants and catalyst used.[1]

  • Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the final benzothiazole product.[1] If the oxidation step is inefficient, the reaction can stall, leading to low yields.[1] Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient, but in some cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is required.[1]

  • Substrate Reactivity: The reactivity of the aldehyde or carboxylic acid counterpart plays a significant role. Aromatic aldehydes, especially those with electron-withdrawing groups, generally exhibit higher reactivity and lead to better yields compared to aliphatic aldehydes.[1]

Issue 2: Significant Byproduct Formation

Q2: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation can complicate purification and reduce the yield of the desired benzothiazole.

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-aminothiophenol or its disulfide dimer.[2] Optimizing reaction time, temperature, or catalyst efficiency can help drive the reaction to completion.[2]

  • Side Reactions: Undesired side reactions such as sulfonation or halogenation of the aromatic ring can consume starting materials and generate impurities, particularly under harsh acidic conditions or at elevated temperatures.[3] Careful control of the reaction temperature is crucial to minimize these side reactions.[3]

  • Symmetrical Urea/Thiourea Derivatives: When using certain reagents, self-condensation of 2-aminothiophenol can occur, leading to symmetrical N,N'-bis(2-mercaptophenyl)urea.[2] Controlled addition of the carbonylating agent can often mitigate this issue.[2]

Issue 3: Difficulty in Product Isolation and Purification

Q3: I can see the product forming on a TLC plate, but my isolated yield is low. What could be the issue?

A3: Challenges in isolating the final product can lead to a discrepancy between the reaction yield and the isolated yield.

  • Product Solubility: The synthesized benzothiazole may be soluble in the reaction solvent, making precipitation and collection difficult.[1] In such cases, adding a non-solvent like cold water or hexane can induce precipitation.[1] If the product remains in solution, evaporation of the solvent will be necessary.[1]

  • Purification Method: If column chromatography is used for purification, ensure the chosen stationary and mobile phases are suitable for your compound to avoid degradation on the column.[1] For basic compounds, an alternative purification method might be required.[1] Recrystallization from a suitable solvent like ethanol is often an effective purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for benzothiazole synthesis from 2-aminothiophenol?

A1: A variety of catalysts can be employed to promote benzothiazole synthesis. The combination of H₂O₂/HCl is a highly efficient system for reactions at room temperature.[1][4] Other common catalysts include zeolites, ZnO nanoparticles, and various Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O).[1][5] Green catalysts and solvent-free conditions are also gaining popularity.[1]

Q2: Can I use carboxylic acids instead of aldehydes for this synthesis?

A2: Yes, carboxylic acids can be used to synthesize 2-substituted benzothiazoles.[1] However, this reaction often requires a catalyst and may need more forcing conditions, such as microwave irradiation, to achieve good yields.[1] In some cases, the yields can be lower than when using the corresponding aldehydes.[1]

Q3: How can I improve the reaction time and yield?

A3: To improve reaction time and yield, consider the following:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields.[1]

  • Optimization of Reaction Conditions: A systematic optimization of the solvent, catalyst, temperature, and reaction time is recommended.[1]

  • Use of Highly Reactive Substrates: Employing aromatic aldehydes with electron-withdrawing groups can lead to higher yields.[1]

Q4: Is the synthesis of benzothiazole derivatives hazardous?

A4: Yes, the synthesis can involve hazardous materials.[3] 2-Aminothiophenol is toxic and susceptible to oxidation.[1] Always consult the Safety Data Sheet (SDS) for all reagents and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation: Comparison of Reaction Conditions

Catalyst SystemReactantSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClAromatic AldehydesEthanolRoom Temperature45-60 min85-94[4][6]
ZnO NanoparticlesVarious AldehydesSolvent-freeRoom Temperature30 min79-91[4]
TsOH·H₂Oβ-DiketonesAcetonitrile8016 h86-89[5]
Ionic Liquid ([pmIm]Br)Aromatic AldehydesSolvent-free (Microwave)--High[7]
Air/DMSOAromatic AldehydesDMSO--Good to Excellent[7]
Molecular IodineBenzoic AcidsSolvent-free-10 minExcellent[6]
FeCl₃/Montmorillonite K-10Aromatic Aldehydes- (Ultrasound)-0.7-5 h33-95[4]
Ag₂OAromatic Aldehydes- (Microwave)-4-8 min92-98[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a highly efficient method for the synthesis of 2-substituted benzothiazoles at room temperature.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 2: Brønsted Acid Catalyzed Synthesis from β-Diketones

This protocol describes the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and β-diketones.[5]

  • Reaction Setup: In a sealed reaction vessel, combine 2-aminothiophenol (0.5 mmol), the desired β-diketone (0.75 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O; 5 mol%) in acetonitrile (4 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzothiazole.

Visualizations

experimental_workflow start Start reagents Combine 2-Aminothiophenol and Aldehyde/Carboxylic Acid start->reagents solvent_catalyst Add Solvent and Catalyst reagents->solvent_catalyst reaction Stir at Optimal Temperature (Monitor by TLC) solvent_catalyst->reaction workup Quench Reaction (e.g., add ice water) reaction->workup isolation Isolate Crude Product (Filtration/Extraction) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification product Pure Benzothiazole purification->product troubleshooting_flowchart problem problem question question solution solution low_yield Low/No Yield check_starting_materials Purity of 2-Aminothiophenol? low_yield->check_starting_materials purify_reagent Use freshly purified 2-aminothiophenol. check_starting_materials->purify_reagent No check_conditions Reaction conditions optimized? check_starting_materials->check_conditions Yes optimize_conditions Optimize solvent, catalyst, temperature, and time. check_conditions->optimize_conditions No check_oxidation Efficient oxidation? check_conditions->check_oxidation Yes add_oxidant Ensure adequate oxidant (e.g., air, H₂O₂). check_oxidation->add_oxidant No check_isolation Isolation issues? check_oxidation->check_isolation Yes optimize_isolation Optimize workup and purification procedures. check_isolation->optimize_isolation Yes

References

side product formation in the synthesis of 2-arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-arylbenzothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-arylbenzothiazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the common causes?

Answer: Low yields in 2-arylbenzothiazole synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and incomplete conversion.

  • Poor Quality of 2-Aminothiophenol: 2-aminothiophenol is susceptible to oxidation and polymerization, which can lead to the formation of disulfide-linked dimers and dark, tarry byproducts, ultimately reducing the yield of the desired product.[1] It is recommended to use freshly purified 2-aminothiophenol for best results.[1]

  • Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the final benzothiazole.[2] If the oxidation step is not efficient, the reaction can stall at the benzothiazoline intermediate, leading to a lower yield of the 2-arylbenzothiazole.[1][2]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and catalyst choice can significantly impact the reaction outcome. Harsh conditions, like excessively high temperatures or the use of strong oxidizing agents, can promote the formation of unwanted side products.[1]

Issue 2: Formation of Dark, Tar-Like Side Products

Question: My reaction mixture is turning dark and producing insoluble, tar-like materials. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a common issue and often indicates the polymerization of the 2-aminothiophenol starting material.[1]

  • Oxidation of 2-Aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can trigger its oxidation, leading to the formation of disulfide dimers that can further polymerize.[1]

  • Harsh Reaction Conditions: High temperatures and strong oxidants can accelerate the degradation and polymerization of the starting material.[1]

Solutions:

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize the exposure of 2-aminothiophenol to oxygen.[1]

  • Control Reaction Temperature: Maintaining a moderate reaction temperature can help to prevent the formation of degradation products.[1]

  • Choose Mild Oxidants: Opt for milder oxidizing agents to avoid unwanted side reactions. In some cases, air can serve as a sufficient and gentle oxidant.[1]

Issue 3: Presence of Benzothiazoline Intermediate in the Final Product

Question: My final product contains a significant amount of the benzothiazoline intermediate. How can I drive the reaction to completion?

Answer: The presence of the benzothiazoline intermediate indicates incomplete oxidation.[1][2]

  • Insufficient Oxidant: The amount of oxidizing agent may not be sufficient to convert all of the benzothiazoline intermediate to the final benzothiazole product.

  • Ineffective Oxidant: The chosen oxidizing agent may not be potent enough under the given reaction conditions.

Solutions:

  • Increase Oxidant Concentration: Gradually increase the amount of the oxidizing agent while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may facilitate complete oxidation.

  • Change the Oxidant: Consider using a more effective oxidizing agent.

Issue 4: Formation of Dimeric Byproducts

Question: I am observing a byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can this be avoided?

Answer: Dimerization can occur when reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.[1]

  • High Reactant Concentration: Higher concentrations of starting materials can increase the probability of intermolecular collisions, leading to the formation of dimers.[1]

Solution:

  • Optimize Reactant Concentration: Performing the reaction at a lower concentration can help to minimize the formation of dimeric side products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-arylbenzothiazoles?

A1: The most frequently encountered side products include:

  • Oxidized and polymerized 2-aminothiophenol: This results in the formation of dark, tarry materials.[1]

  • Benzothiazoline intermediates: These arise from incomplete oxidation.[1]

  • Dimeric byproducts: These are formed through intermolecular reactions.[1]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can play a crucial role in the reaction's success. For instance, in some protocols, the use of glycerol as a solvent has been shown to be effective and environmentally friendly.[3][4] In other cases, solvents like ethanol or methanol are employed.[2][3] It is important to choose a solvent in which the reactants are soluble and that is compatible with the reaction conditions.

Q3: Can aliphatic aldehydes be used for this synthesis?

A3: While aromatic aldehydes are commonly used, aliphatic aldehydes can also be employed. However, the reaction with aliphatic aldehydes may sometimes yield 2,3-dihydro-2-alkylbenzo[d]thiazoles as the primary product, which then require a separate oxidation step to form the desired 2-alkylbenzothiazole.[5]

Q4: How do substituents on the aromatic aldehyde affect the reaction?

A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[4][6] However, in some systems, aldehydes with electron-withdrawing groups have been observed to provide slightly higher yields.[4]

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for 2-Arylbenzothiazoles

ProtocolCatalyst/ReagentSolventTemperatureReaction TimeYield RangeReference
Protocol 1H₂O₂/HClEthanolRoom Temperature45-60 min85-94%[7]
Protocol 2Ceric Ammonium Nitrate (CAN)/H₂O₂Solvent-free50 °CShort92-98%[6]
Protocol 3NoneGlycerolRoom Temperature0.5-5 hoursGood to Excellent[3][4]
Protocol 4Amberlite IR120 resinMicrowave85 °C5-10 min88-95%[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [2][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-arylbenzothiazole.[2]

Protocol 2: Catalyst-Free Synthesis in Glycerol [3][4]

  • Reaction Setup: Combine 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in glycerol (10 mL).

  • Heating: Heat the mixture gently until a clear solution is obtained.

  • Reaction: Allow the solution to stand at room temperature for 0.5-5 hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Isolation: Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-Aminothiophenol and Aromatic Aldehyde in Solvent start->reactants add_reagents Add Catalyst/ Reagents (e.g., H2O2/HCl) reactants->add_reagents monitor Monitor Reaction by TLC add_reagents->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete isolate Isolate Product (Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify end End Product purify->end

Caption: General experimental workflow for the synthesis of 2-arylbenzothiazoles.

Troubleshooting_Logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield poor_reagent Poor Reagent Quality (Oxidized 2-aminothiophenol) low_yield->poor_reagent incomplete_rxn Incomplete Reaction (Inefficient Oxidation) low_yield->incomplete_rxn side_products Side Products side_products->poor_reagent harsh_conditions Harsh Conditions (High Temp, Strong Oxidant) side_products->harsh_conditions high_conc High Reactant Concentration side_products->high_conc purify_reagent Use Freshly Purified 2-Aminothiophenol poor_reagent->purify_reagent inert_atm Use Inert Atmosphere poor_reagent->inert_atm optimize_conditions Optimize Conditions (Temp, Oxidant, Time) incomplete_rxn->optimize_conditions harsh_conditions->optimize_conditions lower_conc Lower Reactant Concentration high_conc->lower_conc

Caption: Troubleshooting logic for common issues in 2-arylbenzothiazole synthesis.

References

Technical Support Center: Purification of 2-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-(1,3-Benzothiazol-2-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Possible Cause Solution
Excessive solvent usage: The compound remains dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
Inappropriate solvent choice: The compound is too soluble in the chosen solvent at low temperatures.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixed solvent system like ethanol/water can be effective.[1][2]
Premature crystallization: The compound crystallizes in the funnel during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by passing some hot solvent through the setup.
Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.Allow the hot solution to cool slowly to room temperature undisturbed before placing it in an ice bath for complete crystallization.

Issue 2: Ineffective Purification by Column Chromatography

Possible Cause Solution
Inappropriate solvent system (eluent): The compound and impurities are not separating effectively.Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane-ethyl acetate, dichloromethane-methanol). A good separation on TLC will show distinct spots for your compound and impurities. A common starting point for benzothiazole derivatives is a hexane-ethyl acetate gradient.[3]
Column overloading: Too much crude material is loaded onto the column, leading to poor separation.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Cracking or channeling of the silica gel: The solvent and sample flow unevenly through the column.Pack the column carefully to ensure a uniform and compact bed of silica gel. Avoid letting the column run dry.
Compound insolubility on the column: The compound precipitates at the top of the column.Dissolve the crude product in a minimum amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.

Issue 3: Persistent Colored Impurities

Possible Cause Solution
Oxidation products: The aniline moiety is susceptible to oxidation, leading to colored byproducts.Minimize exposure of the compound to air and light, especially during heating. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Highly colored, non-polar impurities: These may co-elute with the product during chromatography.If recrystallizing, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Use this sparingly as it can also adsorb the desired product.
Residual starting materials or byproducts: Unreacted 2-aminothiophenol or side-reaction products can be colored.[4]Ensure the synthesis reaction has gone to completion. The purification method (recrystallization or chromatography) should be optimized to remove these specific impurities based on their polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminothiophenol and 2-aminobenzoic acid (or its derivatives, depending on the synthetic route). Side products from the cyclization reaction and subsequent oxidation products of the aniline moiety can also be present.[4][5]

Q2: What is a good solvent for recrystallizing this compound?

A2: Ethanol is a commonly used and effective solvent for recrystallizing 2-arylbenzothiazole derivatives.[2][3] A mixed solvent system, such as ethanol and water, may also be employed to achieve optimal crystallization.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q3: What is a suitable mobile phase for column chromatography of this compound?

A3: A gradient of hexane and ethyl acetate is a good starting point for the column chromatography purification of this compound on a silica gel column.[3] The optimal ratio should be determined by preliminary TLC analysis.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of the fractions collected from the column. Spot a small amount of each fraction on a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure compound can then be combined.

Q5: My purified product is still slightly colored. What can I do?

A5: If a slight coloration persists after initial purification, a second purification step may be necessary. For instance, if you performed column chromatography, you could follow it with a recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution to remove colored impurities.

Data Presentation

The following table presents illustrative data on the purity of this compound before and after purification, based on typical results for analogous compounds.

Parameter Crude Product After Recrystallization (Ethanol) After Column Chromatography (Hexane/EtOAc)
Appearance Yellow to brown solidPale yellow crystalsOff-white to pale yellow solid
Purity (by HPLC) 85-95%>98%>99%
Melting Point Broad rangeSharp, defined rangeSharp, defined range

Note: The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask for a few minutes.

  • Hot Filtration: Preheat a funnel with filter paper and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC Fraction Monitoring HPLC HPLC Analysis TLC->HPLC MP Melting Point Determination HPLC->MP Pure Product Pure Product MP->Pure Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Method Choose Purification Method: Recrystallization or Column Chromatography Start->Method Recrystallization Recrystallization Issues? Method->Recrystallization Recrystallization Column Column Chromatography Issues? Method->Column Column LowYield Low Yield Recrystallization->LowYield Yes Pure Pure Product Recrystallization->Pure No PoorSeparation Poor Separation Column->PoorSeparation Yes Column->Pure No OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent PoorSeparation->OptimizeSolvent CheckLoading Check Sample Loading PoorSeparation->CheckLoading OptimizeSolvent->Method CheckLoading->Method

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Solvent Effects on the Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the critical role of solvents in the synthesis of 2-substituted benzothiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, with a focus on how solvent choice can be the cause and the solution.

Q1: My reaction yield is extremely low. How can the solvent be the problem?

A: Low yields are a common issue directly influenced by the reaction medium. Consider the following:

  • Poor Solubility: Your starting materials, particularly 2-aminothiophenol and the aldehyde or carboxylic acid, must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If reactants are not dissolving, the reaction will be slow and incomplete.

  • Inefficient Cyclization/Oxidation: The final step in many benzothiazole syntheses is the oxidative cyclization of an intermediate.[1] Some solvents are better at promoting this step. For instance, Dimethyl Sulfoxide (DMSO) can serve as both the solvent and the oxidant, often leading to excellent yields without additional reagents.[1][2] In other cases, atmospheric oxygen is a sufficient oxidant, but the solvent must be able to facilitate this process.[1]

  • Lack of Catalytic Participation: Protic solvents, especially water, can play a unique catalytic role. Studies have shown that water can enable the formation of 2-substituted benzothiazoles at room temperature without the need for strong acids or metal catalysts by stabilizing intermediates and facilitating proton transfer.[3] If your reaction is stalling in an aprotic solvent, switching to a protic one like ethanol or even an aqueous mixture could provide a significant boost.[3][4]

Q2: I'm observing multiple side products, making purification a challenge. How can I improve selectivity by changing the solvent?

A: The formation of side products is often a result of undesired reaction pathways competing with the main synthesis route. The solvent can stabilize certain intermediates over others, directly impacting selectivity.

  • Solvent Polarity: The polarity of the solvent can greatly influence the reaction. For example, in some syntheses, a mixture of a nonpolar solvent like chlorobenzene with a polar aprotic solvent like DMSO was found to be optimal for directing the reaction toward the desired product, although this may require higher temperatures.[5][6]

  • Solvent-Free Conditions: One of the most effective ways to reduce side products and simplify purification is to eliminate the solvent entirely.[7][8] Performing the reaction "neat" or under melt conditions, often assisted by ultrasound or microwave irradiation, can lead to cleaner reaction profiles and higher yields.[8][9] This approach is particularly effective when one of the reactants, such as an aldehyde, is a liquid.[6]

Q3: The reaction is proceeding very slowly. Can a different solvent increase the reaction rate?

A: Yes, the solvent choice is critical for reaction kinetics.

  • Temperature and Boiling Point: To increase the rate, you may need to increase the reaction temperature. This requires a solvent with a sufficiently high boiling point, such as DMSO, DMF, or sulfolane.[7] However, be aware that higher temperatures can also lead to degradation or side reactions.[6][7]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes.[5] Solvents with high dielectric constants are more efficient at absorbing microwave energy. However, many successful microwave-assisted syntheses are also performed under solvent-free conditions.[5]

  • Catalyst and Solvent Synergy: The effectiveness of a catalyst can be highly dependent on the solvent. For instance, a Brønsted acid catalyst showed significantly improved yields when the reaction was performed in acetonitrile (CH3CN) compared to solvent-free conditions.[10]

Q4: How can I make my synthesis more environmentally friendly ("greener") with my solvent choice?

A: Green chemistry principles are increasingly important in synthesis.

  • Benign Solvents: Whenever possible, replace hazardous or toxic solvents. Water and ethanol are excellent green solvent choices.[3][6] Water, in particular, has been shown to be a highly effective medium for certain benzothiazole syntheses, offering both environmental benefits and unique catalytic advantages.[3][8]

  • Solvent-Free Synthesis: The greenest option is to use no solvent at all. As mentioned, techniques like ultrasound-assisted synthesis or melt reactions often provide excellent yields under solvent-free conditions, reducing waste and simplifying product workup.[7][8][11]

  • Deep Eutectic Solvents (DESs): DESs are an emerging class of green solvents that can also act as catalysts. They are often biodegradable, have low toxicity, and can be recycled.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for synthesizing 2-substituted benzothiazoles?

A: There is no single "best" solvent, as the optimal choice depends heavily on the specific substrates (e.g., aldehyde vs. carboxylic acid), catalyst, and reaction conditions (e.g., conventional heating vs. microwave). However, common and effective starting points include ethanol, DMSO, and solvent-free conditions.[1][6][7] Many modern, high-yielding procedures are now optimized to be solvent-free.[8][11]

Q2: How does solvent polarity impact the synthesis?

A: Solvent polarity significantly affects the solubility of reactants and the stability of charged intermediates and transition states that form during the reaction. Polar solvents, such as DMSO, are often effective because they can dissolve the starting materials and stabilize the key intermediates in the cyclization process.[7][12] The fluorescence properties of the resulting benzothiazole products are also highly influenced by solvent polarity.[12]

Q3: When are solvent-free conditions most appropriate?

A: Solvent-free conditions are highly advantageous and often result in higher yields, shorter reaction times, and significantly easier product isolation.[7][9] They are particularly well-suited for:

  • Reactions involving liquid aldehydes, where the aldehyde itself can act as the reaction medium.[6]

  • Syntheses assisted by ultrasound or microwave energy, which efficiently transfer energy directly to the reactants.[5][8]

  • Reactions using solid-phase catalysts that can be easily filtered off after the reaction.[5]

Q4: Can the solvent also function as a reagent or catalyst?

A: Absolutely. This is a key consideration in reaction design.

  • DMSO as an Oxidant: In the condensation of 2-aminothiophenol with aldehydes, DMSO is frequently used not only as a high-boiling polar solvent but also as the oxidizing agent that converts the benzothiazoline intermediate to the final aromatic benzothiazole.[2][13]

  • Water as a Catalyst: As demonstrated in recent studies, water can act as a protic catalyst, facilitating the key intramolecular cyclization and dehydration steps at room temperature, which would otherwise require harsh acidic conditions or high temperatures.[3]

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Phenylbenzo[d]thiazole

This table summarizes the results from a study comparing different solvents for the synthesis of 2-phenylbenzo[d]thiazole from o-chloronitrobenzene, benzaldehyde, and sulfur, catalyzed by a deep eutectic solvent ([CholineCl][Imidazole]2) at 120°C for 6 hours.[7]

EntrySolventYield (%)
1Solvent-Free 78
21,4-Dioxane52
3DMSO46
4Sulfolane35
5DMF34

Data sourced from a study on deep eutectic solvents as green catalysts.[7]

Experimental Protocols

Protocol 1: Green Synthesis in Ethanol using H₂O₂/HCl Catalyst

This protocol describes a common method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde at room temperature.[1][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise.

  • Reaction Monitoring: Continue to stir the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials have been consumed (typically 45–60 minutes).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: A solid product should precipitate. Collect this solid via vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Solvent-Free Synthesis using a Deep Eutectic Solvent (DES) Catalyst

This protocol is an example of a modern, one-pot multicomponent synthesis under solvent-free conditions.[7]

  • Reaction Setup: In a round-bottom flask, combine o-chloronitrobenzene (1 mmol), an aldehyde (1 mmol), and elemental sulfur (2.0 mmol).

  • Catalyst Addition: Add the DES catalyst, [CholineCl][Imidazole]₂ (35 mol%), to the mixture.

  • Reaction Conditions: Heat the mixture at 120°C for 6 hours. Monitor the reaction's completion using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool. Extract the product using ethyl acetate (3 x 5 mL).

  • Isolation: Combine the organic layers and concentrate them under reduced pressure. Purify the resulting crude product using silica gel column chromatography (eluent: ethyl acetate/n-hexane mixture).[7]

Visual Guides

Diagrams

G cluster_workflow General Synthesis Workflow reactants Reactants (2-Aminothiophenol + Aldehyde/Acid/etc.) solvent Solvent Selection (e.g., Ethanol, DMSO, Solvent-Free) intermediate Intermediate Formation (e.g., Schiff Base) solvent->intermediate Reaction Conditions cyclization Cyclization & Oxidation intermediate->cyclization product Final Product (2-Substituted Benzothiazole) cyclization->product purification Purification (Filtration, Chromatography) product->purification

Caption: A typical experimental workflow for the synthesis of 2-substituted benzothiazoles.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Problem: Low Reaction Yield q1 Are reactants fully dissolved? start->q1 sol1 Solution: Change to a solvent with better solubilizing power (e.g., try DMSO or DMF). q1->sol1 No q2 Is the oxidation step inefficient? q1->q2 Yes sol2 Solution: - Use DMSO as both solvent and oxidant. - Add an explicit oxidant (e.g., H₂O₂). - Ensure air access. q2->sol2 Possibly q3 Is the reaction too slow at current temp? q2->q3 No sol3 Solution: - Switch to a higher boiling point solvent. - Try solvent-free with microwave or ultrasound. q3->sol3 Yes

Caption: A decision-making guide for troubleshooting low yields based on solvent properties.

G cluster_logic Solvent Selection Logic & Impact Protic Protic Solvents (Water, Ethanol) Yield High Yield Protic->Yield Can catalyze reaction Eco Low Environmental Impact Protic->Eco Aprotic Polar Aprotic (DMSO, DMF) Aprotic->Yield Good solubility & can be oxidant Green Green/Solvent-Free (Neat, Ultrasound, DES) Green->Yield Often highest yields Time Short Reaction Time Green->Time Purity High Purity/ Easy Workup Green->Purity Green->Eco

Caption: Logical relationships between solvent class and key experimental outcomes.

References

Technical Support Center: Catalyst Selection for Benzothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of the benzothiazole ring, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carbonyl compound.[1][2] The carbonyl component can be an aldehyde, a carboxylic acid, or an acyl chloride.[3][4] Aldehydes are widely used due to their reactivity and the generally high yields obtained.[5][6]

Q2: I need to select a catalyst for the condensation of a 2-aminothiophenol with an aromatic aldehyde. What are my options?

A2: You have a wide range of options, from simple acids and bases to sophisticated nanocatalysts. The choice depends on your desired reaction conditions (e.g., temperature, solvent), the electronic nature of your substrates, and your green chemistry considerations. Common choices include:

  • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) and trifluoroacetic acid (CF₃COOH) are effective.[7] Lewis acids such as samarium triflate can also be used, particularly in aqueous media.[8]

  • Oxidative Systems: A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol is a highly efficient system for room temperature synthesis.[1][3][6] Dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant, often eliminating the need for an additional catalyst.[5][8]

  • Heterogeneous Catalysts: For easier separation and catalyst recycling, options like ZnO-beta Zeolite, SnP₂O₇, or silica-supported catalysts are excellent choices.[3][9]

  • Green/Metal-Free Options: Ionic liquids, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), can facilitate the reaction under solvent-free conditions, often accelerated by microwave irradiation.[8] In some cases, catalyst-free reactions are possible in solvents like glycerol or DMSO, relying on atmospheric oxygen for oxidation.[8][9]

Q3: Are there any "green" or environmentally friendly methods for benzothiazole synthesis?

A3: Yes, green chemistry approaches are increasingly popular for benzothiazole synthesis.[3][4] Key strategies include:

  • Catalyst-Free Synthesis: Reactions can be performed in green solvents like glycerol or even water under the right conditions.[8][9]

  • Solvent-Free Conditions: Using solid-supported catalysts or ionic liquids can eliminate the need for volatile organic solvents.[5][10] Microwave-assisted synthesis under solvent-free conditions is particularly rapid and efficient.[3]

  • Recyclable Catalysts: Heterogeneous catalysts, such as metal nanoparticles on a solid support (e.g., Fe₃O₄@SiO₂@Cu-MoO₃) or sulfonated porous carbon, can be easily recovered and reused for multiple reaction cycles.[6][9]

  • Visible Light Photoredox Catalysis: Some methods utilize visible light and a photosensitizer, like riboflavin or Eosin Y, to drive the reaction under mild, metal-free conditions.[3][8]

Catalyst Performance Data

The selection of a catalyst system can significantly impact reaction outcomes. The following tables summarize quantitative data for various catalysts used in the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

Table 1: Comparison of Homogeneous and Simple Catalytic Systems

Catalyst SystemSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[6]
TsOH·H₂O (5 mol%)Acetonitrile8016 h86-89[7]
Iodine (I₂)DMFNot SpecifiedNot SpecifiedGood to Excellent[8]
Catalyst-FreeDMSONot SpecifiedNot SpecifiedGood to Excellent[8]
L-proline (MW)Solvent-FreeNot SpecifiedNot SpecifiedGood to Moderate[11]

Note: Yields are highly dependent on the specific aldehyde substrate used.

Table 2: Performance of Heterogeneous and Advanced Catalytic Systems

CatalystSolventTemperature (°C)TimeYield Range (%)RecyclabilityReference
Cu(II)-nano-silica dendrimerNot SpecifiedNot Specified15-90 min87-98Not Specified[6]
Fe₃O₄@SiO₂@Cu-MoO₃Not SpecifiedNot Specified2-4 h83-98Yes[6]
SnP₂O₇Not SpecifiedNot Specified8-35 min87-95At least 5 times[3]
ZnO-beta ZeoliteEthanolRefluxNot SpecifiedExcellentYes[9]
Urea nitrateSolvent-FreeNot SpecifiedNot Specified84-90Yes[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are a frequent issue in benzothiazole synthesis. Use the following guide to diagnose and solve the problem.

  • Question: My reaction between 2-aminothiophenol and an aldehyde is giving a very low yield. What should I check first?

  • Answer: Start by verifying the integrity of your starting materials and reaction setup.

    • Purity of 2-aminothiophenol: This starting material is prone to oxidation, forming a disulfide dimer. Use fresh or purified 2-aminothiophenol. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation.[12]

    • Catalyst Activity: Ensure your catalyst is active. If using a heterogeneous catalyst, it may need activation. For acid catalysts, ensure they have not been neutralized by basic impurities.

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. A low yield might be due to incomplete conversion. If starting material is still present, consider extending the reaction time or increasing the temperature.[1][13]

  • Question: I've confirmed my reagents are pure and the reaction is running, but the yield is still poor. What's the next step?

  • Answer: The issue likely lies with the reaction conditions or the cyclization/oxidation steps.

    • Inefficient Oxidation: The reaction proceeds through a benzothiazoline intermediate which must be oxidized to the final benzothiazole.[5] If the reaction is not open to the air, atmospheric oxygen may be insufficient.[5] Consider adding a dedicated oxidant like H₂O₂ or using DMSO as the solvent/oxidant.[5]

    • Suboptimal Conditions: Systematically optimize the reaction conditions. The optimal solvent (e.g., Ethanol, DMSO, Acetonitrile) and temperature (from room temperature to reflux) depend heavily on the specific substrates and catalyst.[5][7] Microwave irradiation can often dramatically reduce reaction times and improve yields.[5]

    • Substrate Reactivity: Aromatic aldehydes with electron-withdrawing groups are generally more reactive and give higher yields than those with electron-donating groups or aliphatic aldehydes.[5][6] For less reactive substrates, more forcing conditions or a more active catalyst may be necessary.

Problem 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired benzothiazole.

  • Question: My TLC plate shows multiple spots, indicating significant byproduct formation. What are the likely side products and how can I minimize them?

  • Answer: The nature of the side products depends on the reactants and conditions.

    • Unreacted Starting Materials: The most common "impurity" is often unreacted 2-aminothiophenol or its disulfide dimer.[12] To minimize this, ensure optimized reaction conditions (time, temperature, catalyst) to drive the reaction to completion.[13]

    • Benzothiazoline Intermediate: If the oxidation step is inefficient, the reaction can stall at the benzothiazoline intermediate.[5] Ensure an adequate oxidant is present (e.g., atmospheric oxygen, H₂O₂, DMSO).[5]

    • Over-oxidation: In some cases, the benzothiazole product itself can be over-oxidized, especially with harsh oxidizing agents. Carefully control the stoichiometry of the oxidant used.[1]

    • Self-Condensation: Under certain conditions, 2-aminothiophenol can undergo self-condensation.[12] This can sometimes be minimized by the controlled addition of reagents.

  • Question: The color of my final product is off-white or yellowish, suggesting impurities. How can I improve its purity?

  • Answer: A common purification method is recrystallization from a suitable solvent like ethanol.[1] If this is insufficient, treatment with activated carbon (Norit) in a hot solution before filtration can help remove colored impurities.[13] For persistent impurities, column chromatography is a reliable option.[1]

Visual Guides and Protocols

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate catalyst system based on key experimental considerations.

CatalystSelection cluster_start Experimental Goal cluster_criteria Decision Criteria cluster_options Catalyst Options start Define Substrates (2-aminothiophenol + aldehyde/acid) green Green Chemistry Priority? start->green scale Large Scale Synthesis? green->scale No ionic Ionic Liquid / Solvent-Free Reduces Waste green->ionic Yes speed Is Speed Critical? scale->speed No hetero Heterogeneous Catalyst (e.g., ZnO-Zeolite, Nanoparticles) Recyclable, Easy Separation scale->hetero Yes mw Microwave-Assisted Drastically reduces reaction time speed->mw Yes simple Simple Homogeneous System (e.g., H2O2/HCl, TsOH) Well-established, cost-effective speed->simple No ionic->hetero Also consider

Caption: Decision tree for benzothiazole synthesis catalyst selection.

General Experimental Workflow

The following diagram illustrates a typical experimental procedure for the synthesis of a 2-arylbenzothiazole.

ExperimentalWorkflow A 1. Reaction Setup Dissolve 2-aminothiophenol and aldehyde in solvent (e.g., Ethanol) in a round-bottom flask. B 2. Reagent/Catalyst Addition Add catalyst system (e.g., dropwise H2O2 then HCl) while stirring at specified temperature. A->B C 3. Reaction Monitoring Monitor progress by TLC until starting materials are consumed. B->C D 4. Work-up Pour reaction mixture into ice-cold water to precipitate the product. C->D E 5. Isolation Collect the solid product by vacuum filtration and wash. D->E F 6. Purification Recrystallize the crude solid from a suitable solvent (e.g., Ethanol). E->F

Caption: Standard workflow for 2-arylbenzothiazole synthesis.

Key Experimental Protocol

Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl (A Representative Green Protocol)

This protocol is adapted from efficient, room-temperature procedures.[1][5][6]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).[1]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[5][6]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.[5]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.[1]

  • Purification: The crude product can be further purified by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[1]

References

work-up procedure for isolating 2-(1,3-Benzothiazol-2-yl)aniline from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of 2-(1,3-Benzothiazol-2-yl)aniline from a reaction mixture. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the isolation and purification of this compound.

FAQs

Q1: My product has precipitated out of the reaction mixture upon cooling. What is the next step?

A1: This is an expected outcome. You can proceed with isolating the crude product by vacuum filtration. The filter cake should then be washed with a suitable solvent, such as cold water or a mixture of ethanol and water, to remove any residual soluble impurities. Further purification can be achieved through recrystallization or column chromatography.

Q2: After quenching the reaction with water, my product has oiled out instead of precipitating as a solid. What should I do?

A2: Oiling out can occur if the melting point of the crude product is lower than the temperature of the quenching medium or if significant impurities are present, leading to a melting point depression. Try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. This can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a seed crystal to the oil.

  • Solvent Addition: Add a small amount of a solvent in which the product is poorly soluble (e.g., hexane) to the oil and stir vigorously.

  • Extraction: If crystallization cannot be induced, proceed with an extractive work-up. Dissolve the entire mixture in a suitable organic solvent like ethyl acetate and proceed with a standard liquid-liquid extraction.

Q3: I am having trouble removing unreacted 2-aminothiophenol. How can I effectively remove it?

A3: 2-Aminothiophenol is a basic compound and can be removed with an acidic wash during liquid-liquid extraction. After dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate), wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl. The 2-aminothiophenol will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Be sure to check the pH of the aqueous layer to ensure it is acidic. Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.

Q4: How can I remove unreacted 2-aminobenzoic acid from my product?

A4: 2-Aminobenzoic acid is an acidic compound due to the carboxylic acid group. It can be removed with a basic wash during an extractive work-up. After dissolving the crude mixture in an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 2-aminobenzoic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous basic layer.

Q5: My compound is streaking on the TLC plate during column chromatography. What can I do to improve the separation?

A5: Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands.

  • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the chromatography of basic compounds.

Q6: What is a good solvent system for the recrystallization of this compound?

A6: Ethanol or a mixture of ethanol and water is commonly reported for the recrystallization of 2-aryl-benzothiazole derivatives.[1] You may need to determine the optimal solvent ratio by experimentation. The ideal solvent system will dissolve the compound when hot but will result in poor solubility upon cooling, allowing for the formation of pure crystals.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound and related compounds.

ParameterTypical Value/RangeNotes
Yield 80-98%Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Column Chromatography Eluent Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA gradient elution is often employed, starting with a low polarity mixture and gradually increasing the polarity. A common starting point is a 9:1 to 4:1 ratio of the non-polar to polar solvent.
TLC Rf Value 0.3 - 0.5The Rf value will depend on the specific eluent system used. It is advisable to aim for an Rf in this range for good separation during column chromatography. The addition of a small amount of triethylamine to the eluent can improve the spot shape.
Recrystallization Solvent Ethanol or Ethanol/WaterThe choice of solvent and the ratio in a mixed solvent system should be optimized for maximum recovery of pure product.

Experimental Protocols

Below are detailed methodologies for the work-up and purification of this compound.

Protocol 1: Extractive Work-up and Column Chromatography

This protocol is suitable for isolating the product from a reaction mixture containing both acidic and basic impurities.

Materials:

  • Reaction mixture

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for eluent)

  • Triethylamine (optional)

Procedure:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Acidic Wash: Combine the organic layers and wash with 1 M HCl (2 x volume of the organic layer) to remove any unreacted 2-aminothiophenol.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of the organic layer) to remove any unreacted 2-aminobenzoic acid and neutralize any residual HCl.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. c. Elute the column with a gradient of hexane/ethyl acetate, gradually increasing the polarity. Add 0.1-1% triethylamine to the eluent if streaking is observed on the TLC. d. Collect fractions and monitor them by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable when the crude product is relatively pure and the impurities have different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (optional)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves. If the product is still not fully dissolved, add more hot ethanol portion-wise until a clear solution is obtained. If using a mixed solvent system, dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol or cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_workup Work-up Procedure cluster_purification Purification reaction_mixture Reaction Mixture quench Quench with Water reaction_mixture->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction acid_wash Wash with 1M HCl extraction->acid_wash base_wash Wash with Sat. NaHCO₃ acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash drying Dry over Na₂SO₄ brine_wash->drying concentrate Concentrate in vacuo drying->concentrate crude_product Crude Product concentrate->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product troubleshooting_tree start Start: After Reaction Quenching product_state What is the state of the product? start->product_state solid Solid Precipitate product_state->solid Solid oil Oily Residue product_state->oil Oil no_precipitate No Precipitate / In Solution product_state->no_precipitate In Solution filter Vacuum Filter & Wash solid->filter induce_crystallization Attempt to Induce Crystallization (Scratch, Seed, Add Anti-solvent) oil->induce_crystallization extractive_workup Proceed with Extractive Work-up no_precipitate->extractive_workup crystallization_success Crystallization Successful? induce_crystallization->crystallization_success crystallization_success->filter Yes crystallization_success->extractive_workup No

References

Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common challenge of poor aqueous solubility of benzothiazole derivatives in biological assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue: My benzothiazole derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

  • Explanation: This is a common phenomenon known as "crashing out" or "antisolvent precipitation."[1] Benzothiazole derivatives are often highly lipophilic and, while soluble in a polar aprotic solvent like DMSO, they become poorly soluble when introduced into a predominantly aqueous environment.[1][2] The strong intermolecular forces of the compound favor a solid, crystalline state over being solvated by water.[3]

  • Solutions:

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with the assay.[1] It's crucial to run a solvent tolerance control experiment to determine the maximum concentration your specific assay can handle.[3]

    • Use Surfactants: Incorporating a small amount of a non-ionic surfactant can help to create micelles that encapsulate the hydrophobic benzothiazole derivative, improving its apparent solubility.[1][4]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment.[5][6]

    • pH Adjustment: If your benzothiazole derivative has ionizable functional groups, such as a basic amine, adjusting the pH of the buffer might increase its solubility.[1][3] However, be cautious as this can also affect your biological system.[1]

    • Sonication: Gentle sonication of your stock solution before dilution and of the final diluted solution can help break up small aggregates and improve dissolution.[3][7]

    • Fresh Preparations: Prepare fresh dilutions immediately before each experiment to minimize the chance of precipitation over time.[3]

Issue: I am observing inconsistent or non-reproducible results in my biological assays.

  • Explanation: This could be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data.[3]

  • Solutions:

    • Visual Inspection: Before starting your assay, carefully inspect your solutions for any signs of precipitation or cloudiness. Do not use any solution that is not perfectly clear.[3]

    • Solubility Determination: Perform a formal solubility test to determine the maximum soluble concentration of your compound in the final assay buffer.

    • Implement Advanced Solubilization Techniques: If simple co-solvency is insufficient, you must employ more robust methods like using surfactants or cyclodextrins to ensure your compound remains in solution.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why are benzothiazole derivatives often poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many benzothiazole derivatives is due to their chemical structure. They are heterocyclic compounds that are often rigid, aromatic, and non-polar, which leads to low solubility in water.[2][4][5] The planar structure can also contribute to strong intermolecular forces in the solid state, making it difficult for water to solvate the molecules.[3]

Q2: What is the best initial approach to solubilizing a new benzothiazole derivative for a biological assay?

A2: The most straightforward initial approach is to use a co-solvent.[4] Prepare a high-concentration stock solution (e.g., 10-30 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock into your aqueous assay medium.[1][4] It is critical to ensure the final co-solvent concentration is below the tolerance level of your assay, typically less than 0.5% (v/v).[1][8]

Q3: Can the final concentration of DMSO affect my cells?

A3: Yes, the tolerance to DMSO is cell-line specific and depends on the duration of the assay.[1] As a general rule, keeping the final DMSO concentration at or below 0.5% (v/v) is recommended.[1] However, for sensitive cell lines or long-term experiments, it's best to aim for concentrations below 0.1% to minimize potential cellular stress or other off-target effects.[1][9]

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][10] They can encapsulate a poorly soluble "guest" molecule, like a benzothiazole derivative, within their cavity, forming an inclusion complex.[6][11] This complex shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.[5][6]

Q5: Are there any chemical modifications I can make to my benzothiazole derivative to improve its solubility?

A5: Yes, if you are in the process of designing or synthesizing derivatives, you can consider several strategies. If your compound has acidic or basic functional groups, forming a salt can significantly increase aqueous solubility.[5][8] Another approach is to introduce polar functional groups (e.g., hydroxyl, amino, or carboxylic acid) or flexible alkyl chains to the benzothiazole core to improve its interaction with water molecules.[5][12]

Quantitative Data Summary

The following tables summarize key quantitative data for solubilizing benzothiazole derivatives.

Table 1: Recommended Co-solvents and Surfactants

AgentTypeRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO Co-solvent10-30 mM[4]< 0.5% (v/v)[1][4]Can cause cellular stress at higher concentrations.[4]
Ethanol Co-solvent10-30 mM[4]< 0.5% (v/v)[4]May affect membrane proteins and cellular metabolism.[4]
Tween® 20 Surfactant-0.05 - 0.1% (v/v)[1]Add to the aqueous buffer before compound dilution.[1]
Pluronic® F-68 Surfactant-~0.1% (w/v)[1]Add to the aqueous buffer before compound dilution.[1]

Table 2: Example of Solubility Enhancement with Cyclodextrins

Cyclodextrin (1% w/v solution)CompoundFold Increase in Solubility
α-cyclodextrin (α-CD) Riluzole1.7-fold[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Riluzole3.7-fold[13]

Note: Riluzole is a benzothiazole-containing drug.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

  • Accurately weigh the desired amount of your benzothiazole derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the desired high-concentration stock (e.g., 10 mM).[4]

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

  • For use in an assay, perform serial dilutions of the stock solution in your assay buffer to reach the final desired concentrations.

  • Crucially, ensure the final concentration of the co-solvent remains below the predetermined tolerance level for your specific assay (typically <0.5%).[4]

Protocol 2: Using Surfactants for Solubilization

  • Prepare a stock solution of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your assay buffer.[1]

  • Add the surfactant to your final assay buffer to the desired working concentration (see Table 1) before adding the compound's stock solution.[1]

  • Prepare your benzothiazole derivative stock solution in DMSO as described in Protocol 1.

  • Add the DMSO stock solution to the surfactant-containing assay buffer and mix gently to ensure homogeneity before adding to cells or other reagents.[1]

Protocol 3: Using Cyclodextrins to Enhance Solubility

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used.[1]

  • Prepare a solution of the cyclodextrin in your aqueous assay buffer.

  • Add your benzothiazole derivative to the cyclodextrin solution and stir or sonicate until dissolved.

  • Alternatively, you can prepare a concentrated stock of the benzothiazole derivative in the cyclodextrin solution, which can then be diluted into the final assay buffer.

Protocol 4: General Method for Determining Aqueous Solubility

  • Preparation: Add an excess amount of your benzothiazole derivative to a vial containing your aqueous assay buffer.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at a controlled temperature to pellet the undissolved solid.[5]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.[5]

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.[5]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5]

  • Calculation: Calculate the solubility of the compound, taking the dilution factor into account.[5]

Visualizations

experimental_workflow start Start: Poorly Soluble Benzothiazole Derivative stock_solution Prepare High-Concentration Stock in DMSO/Ethanol start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution check_solubility Is the final solution clear? dilution->check_solubility assay Proceed with Biological Assay check_solubility->assay Yes troubleshoot Troubleshoot Solubility Issue check_solubility->troubleshoot No advanced_methods Employ Advanced Methods: - Use Surfactants - Use Cyclodextrins - Adjust pH troubleshoot->advanced_methods recheck_solubility Re-check for Precipitation advanced_methods->recheck_solubility recheck_solubility->assay Yes recheck_solubility->troubleshoot No - Re-evaluate Compound/Formulation

Caption: A standard workflow for preparing and testing the solubility of benzothiazole derivatives for biological assays.

troubleshooting_logic start Inconsistent Assay Results or Visible Precipitation is_stock_ok Is the stock solution fully dissolved? start->is_stock_ok remake_stock Remake stock solution. Consider gentle warming or sonication. is_stock_ok->remake_stock No is_final_dmso_low Is final DMSO concentration < 0.5%? is_stock_ok->is_final_dmso_low Yes remake_stock->is_stock_ok lower_dmso Lower final DMSO concentration. Perform solvent tolerance test. is_final_dmso_low->lower_dmso No try_surfactant Add a surfactant (e.g., Tween 20) to the buffer. is_final_dmso_low->try_surfactant Yes lower_dmso->is_final_dmso_low is_surfactant_effective Is the solution now clear? try_surfactant->is_surfactant_effective try_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) as a carrier. is_surfactant_effective->try_cyclodextrin No proceed Proceed with assay, including appropriate controls. is_surfactant_effective->proceed Yes is_cd_effective Is the solution now clear? try_cyclodextrin->is_cd_effective is_cd_effective->start No - Re-evaluate compound suitability is_cd_effective->proceed Yes

Caption: A decision tree for troubleshooting solubility issues with benzothiazole derivatives in biological assays.

signaling_pathway btz Benzothiazole Derivative receptor Tyrosine Kinase Receptor (e.g., EGFR) btz->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer benzothiazole derivatives.

References

Validation & Comparative

Comparative Analysis of Anticancer Activity: 2-(1,3-Benzothiazol-2-yl)aniline versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of 2-(1,3-Benzothiazol-2-yl)aniline. Therefore, a direct quantitative comparison with cisplatin is not feasible at this time. This guide will provide a detailed overview of the established anticancer agent, cisplatin, and discuss the general anticancer potential of the benzothiazole chemical class to which this compound belongs.

Introduction to the Compounds

Cisplatin: Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of a variety of solid tumors, including testicular, ovarian, bladder, and lung cancers. It is a platinum-based coordination complex that exerts its cytotoxic effects primarily through interactions with DNA.

Benzothiazoles: Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. While specific data for this compound is unavailable, other substituted benzothiazoles have demonstrated potent and selective anticancer effects, often by targeting specific enzymes or cellular pathways.

Mechanism of Action

Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin's primary mechanism of action involves entering the cell and losing its chloride ligands in the low-chloride environment of the cytoplasm. This aquated form of cisplatin then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription. This disruption of DNA processes triggers a cellular damage response, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

cisplatin_mechanism cluster_cell Cancer Cell cisplatin_in Cisplatin (Enters Cell) activated_cisplatin Aquated Cisplatin (Activated) cisplatin_in->activated_cisplatin Low Cl- concentration dna Nuclear DNA activated_cisplatin->dna Binds to N7 of purines dna_adducts DNA Adducts (Intra/Interstrand Crosslinks) dna->dna_adducts replication_inhibition Inhibition of DNA Replication dna_adducts->replication_inhibition transcription_inhibition Inhibition of Transcription dna_adducts->transcription_inhibition cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest transcription_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of cisplatin leading to apoptosis.

Benzothiazoles: A Diverse Range of Targets

The anticancer mechanisms of benzothiazole derivatives are varied and depend on their specific substitutions. Some notable mechanisms include:

  • Tyrosine Kinase Inhibition: Certain benzothiazoles have been shown to inhibit the activity of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication and transcription.

  • Induction of Apoptosis: Like cisplatin, many benzothiazoles can induce apoptosis, but often through different signaling pathways that may be independent of direct DNA damage.

  • Anti-angiogenesis: Some benzothiazoles can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma9.3 ± 1.2
MCF-7Breast Adenocarcinoma7.5 ± 0.5
HeLaCervical Carcinoma2.8 ± 0.3
HCT116Colon Carcinoma4.2 ± 0.7

Data for this compound is not available for comparison.

Experimental Protocols

A standardized experimental workflow is crucial for evaluating and comparing the anticancer activity of compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., cisplatin) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting cell viability against compound concentration.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_compounds Treat with Compounds (e.g., Cisplatin) overnight_incubation->treat_compounds incubation_period Incubate (e.g., 48h) treat_compounds->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt formazan_incubation Incubate (2-4h) add_mtt->formazan_incubation solubilize Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

Cisplatin remains a potent and widely used anticancer drug with a well-characterized mechanism of action centered on DNA damage. While the specific compound this compound lacks published anticancer activity data, the broader benzothiazole class of molecules represents a promising area for the development of novel anticancer agents with diverse mechanisms of action. Further research is required to synthesize and evaluate the biological activity of this compound to determine its potential as a therapeutic agent and enable a direct comparison with established drugs like cisplatin.

comparative study of different synthetic routes to 2-arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. The efficient synthesis of these compounds is, therefore, a topic of significant interest. This guide provides a comparative overview of three distinct synthetic routes to 2-arylbenzothiazoles, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for three prominent methods for the synthesis of 2-arylbenzothiazoles, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReagentsCatalyst/Solvent SystemReaction TimeTemperatureYield Range (%)
Route 1: Catalyst-Free Condensation of 2-Aminothiophenol with Aromatic Aldehydes2-Aminothiophenol, Aromatic AldehydeAir/DMSO6 hours60 °C71-96%[1]
Route 2: Microwave-Assisted Condensation of 2-Aminothiophenol with Aromatic Aldehydes2-Aminothiophenol, Aromatic AldehydeGlycerol (solvent)4-8 minutesMicrowave86-96%[2]
Route 3: Metal-Free Synthesis from Aryl Ketones and 2-Aminothiophenol2-Aminothiophenol, Aryl KetoneMolecular Oxygen/Chlorobenzene:DMSO (2:1)16 hours140 °C55-81%[3]

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below.

Route 1: Catalyst-Free Condensation of 2-Aminothiophenol with Aromatic Aldehydes in an Air/DMSO Oxidant System

This method offers a straightforward and environmentally friendly approach by avoiding the use of metal catalysts.[1]

Procedure:

  • To a solution of an aromatic aldehyde (1.0 mmol) in DMSO (3.0 mL) in a round-bottom flask, add 2-aminothiophenol (1.2 mmol).

  • Stir the reaction mixture at 60 °C under an air atmosphere for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then dry it.

  • Purify the crude product by recrystallization from ethanol to afford the desired 2-arylbenzothiazole.

Route 2: Microwave-Assisted Condensation of 2-Aminothiophenol with Aromatic Aldehydes in Glycerol

This protocol utilizes microwave irradiation to significantly reduce reaction times while employing a green solvent.[2][3]

Procedure:

  • In a microwave-safe vessel, mix 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in glycerol (5.0 mL).

  • Place the vessel in a CEM focused microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 4-8 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the pure 2-arylbenzothiazole.

Route 3: Metal-Free Synthesis from Aryl Ketones and 2-Aminothiophenol

Procedure:

  • In a sealed tube, combine an aryl ketone (1.0 mmol), 2-aminothiophenol (1.2 mmol), and a 2:1 mixture of chlorobenzene and DMSO (3.0 mL).

  • Stir the reaction mixture at 140 °C under an oxygen atmosphere (balloon) for 16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzothiazole.

Mechanistic Pathways

The following diagrams illustrate the proposed reaction mechanisms for the described synthetic routes.

G Route 1 & 2: Condensation of 2-Aminothiophenol with Aldehyde cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff Base Schiff Base 2-Aminothiophenol->Schiff Base Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Benzothiazoline Benzothiazoline Schiff Base->Benzothiazoline Intramolecular Cyclization 2-Arylbenzothiazole 2-Arylbenzothiazole Benzothiazoline->2-Arylbenzothiazole Oxidation (-2H)

Caption: Aldehyde condensation pathway.

G Route 3: Synthesis from Aryl Ketone cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Enamine Intermediate Enamine Intermediate 2-Aminothiophenol->Enamine Intermediate Condensation Aryl Ketone Aryl Ketone Aryl Ketone->Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization 2-Arylbenzothiazole 2-Arylbenzothiazole Cyclized Intermediate->2-Arylbenzothiazole Oxidative Aromatization

Caption: Aryl ketone reaction pathway.

References

Assessing the Selectivity of 2-(1,3-Benzothiazol-2-yl)aniline for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer agent 2-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(4-aminophenyl)benzothiazole, and its derivatives. It focuses on the compound's selectivity for cancer cells over normal cells, presenting experimental data, outlining detailed experimental protocols, and visualizing key biological pathways to support further research and development in oncology.

Comparative Performance Analysis

This compound and its analogues have demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines.[1][2] Notably, these compounds exhibit a unique mechanism of action, distinguishing them from many clinically approved chemotherapeutic agents.[1][2] The selectivity of these compounds is a key attribute, with studies showing substantially higher potency against malignant cells compared to their non-cancerous counterparts.

Cytotoxicity Profile: Cancer vs. Normal Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives against various cancer and normal cell lines, providing a quantitative measure of their selective cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
2-(4-aminophenyl)benzothiazole (Parent Compound) Human U251 Glioma3.5---[3]
Rat C6 Glioma4.0---[3]
MCF-7 (Breast)nM range---[1]
MDA-MB-468 (Breast)nM range---[1]
IGROV1 (Ovarian)< 0.01SK-OV-3 (Ovarian)> 10> 1000[4]
Derivative L1 HepG2 (Liver)~5.9AML12 (Mouse Liver)> 137> 23.2[5]
Derivative L2 HepG2 (Liver)~3.9AML12 (Mouse Liver)> 137> 35.1[5]
Platinum Complex L1Pt HepG2 (Liver)~7.4AML12 (Mouse Liver)> 137> 18.5[5]
Platinum Complex L2Pt HepG2 (Liver)~8.7AML12 (Mouse Liver)> 137> 15.8[5]
Cisplatin (Reference Drug) HepG2 (Liver)-AML12 (Mouse Liver)32-[5]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Action: Induction of Apoptosis

Research indicates that this compound and its derivatives primarily induce cancer cell death through the intrinsic pathway of apoptosis.[6][7][8] This process is initiated within the cell and is heavily regulated by the Bcl-2 family of proteins.

Signaling Pathway of Apoptosis Induction

The diagram below illustrates the proposed signaling cascade initiated by this compound derivatives in cancer cells.

Signaling Pathway of Apoptosis Induction by this compound Derivatives Compound This compound Derivatives PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation PI3K_AKT->Bcl2 Suppression of Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Key molecular events in this pathway include:

  • Inhibition of the PI3K/AKT signaling pathway , which is often hyperactivated in cancer and promotes cell survival.[6]

  • Modulation of Bcl-2 family proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8]

  • Mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[6][8]

  • Activation of caspase-9 and caspase-3 , which are key executioner enzymes of apoptosis.[6][8]

Experimental Protocols

This section provides a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cultured cells.[9][10][11][12][13]

Objective: To determine the concentration of this compound or its derivatives that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well flat-bottom microplates

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest cells and determine the cell concentration.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The available data strongly suggest that this compound and its derivatives are a promising class of anticancer agents with a notable degree of selectivity for cancer cells. Their unique mechanism of action, centered on the induction of apoptosis via the intrinsic pathway, offers a potential therapeutic window with reduced toxicity to normal tissues. The experimental protocols provided herein serve as a foundation for further investigation into the efficacy and selectivity of these compounds, paving the way for their potential development as novel cancer therapeutics.

References

cross-validation of spectroscopic data for novel benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Spectroscopic Data for Novel Benzothiazole Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel benzothiazole derivatives is a critical step in the discovery pipeline. This guide provides a comparative overview of standard spectroscopic techniques employed for this purpose, emphasizing a cross-validation approach where data from multiple methods are integrated to confirm the chemical structure with a high degree of confidence.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The structural confirmation of a novel benzothiazole derivative relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined analysis constitutes a robust cross-validation. Below is a summary of typical data obtained for a representative benzothiazole derivative, 6-Chlorobenzo[d]thiazole-2-thiol.[1]

Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol [1]

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
14.04broad singlet-SH-
7.46-7.40multipletAromatic CH-
7.28doubletAromatic CH5.0
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol [1]

Chemical Shift (δ) ppmAssignment
190.5C=S (Thione)
141.1Aromatic C
131.9Aromatic C
130.4Aromatic C
124.6Aromatic C
116.8Aromatic C
114.3Aromatic C
Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopy Data for a Benzothiazole Derivative [2]

Wavenumber (cm⁻¹)Assignment
3409O-H phenol
3069N-H
1732C=O acid
1703C=O amide

Table 4: Mass Spectrometry (MS) Data for a Novel Benzothiazole Derivative [3][4]

m/z (Mass-to-Charge Ratio)Assignment
255.1[M+H]⁺ (protonated molecular ion)
216M⁺ (molecular ion)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer.[1] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[5] Samples can be prepared as KBr pellets or analyzed as a thin film. The spectral range is typically 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][4] The analysis provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight of the synthesized compound.[6]

Visualization of Workflows and Pathways

Cross-Validation Workflow for Spectroscopic Data

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data in the structural elucidation of novel benzothiazole derivatives.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Cross-Validation Synthesis Synthesis of Novel Benzothiazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Interpretation Initial Structure Proposal NMR->Interpretation MS->Interpretation IR->Interpretation UVVis->Interpretation CrossValidation Cross-Validation of Data Interpretation->CrossValidation Interpretation->CrossValidation Compare & Correlate CrossValidation->Interpretation Inconsistent? Re-evaluate StructureElucidation Final Structure Elucidation CrossValidation->StructureElucidation cluster_pathway PI3K/Akt Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits

References

comparing the fluorescent properties of different benzothiazole-based probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole derivatives have emerged as a versatile and powerful class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2] Their rigid, planar structure can be readily modified to create probes that are highly selective for a variety of analytes, from metal ions to changes in the microenvironment like viscosity and pH.[1][3] This guide provides a comparative overview of different benzothiazole-based probes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable probe for their specific application.

Performance Comparison of Benzothiazole-Based Probes

The following table summarizes the key fluorescent properties of representative benzothiazole-based probes designed for the detection of Zn²⁺ ions, viscosity, and pH.

Probe Name/TargetExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Zn²⁺ Detection
BTT + Zn²⁺46048828Not Reported[4]
Viscosity Sensing
Triph-SZNot ReportedNear-InfraredNot ReportedNot Reported[5]
pH Sensing
BHM + Al³⁺ (pH dependent)375475100Not Reported[6]
Probe 1 (pH dependent)46054686Not Reported[7]
Formaldehyde Probe (pH dependent)392492100Not Reported[8]

Signaling Mechanisms of Benzothiazole-Based Probes

The fluorescence response of benzothiazole-based probes is typically governed by one of three primary mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[1] Understanding these mechanisms is crucial for designing and interpreting experiments.

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the molecule consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment and a red-shifted emission. The binding of an analyte can either enhance or inhibit this process, resulting in a change in the fluorescence signal.

ICT_Mechanism Ground_State Probe (D-π-A) Excited_State Excited Probe* (D-π-A) Ground_State->Excited_State Excitation (hν) Excited_State->Ground_State Fluorescence (hν) ICT_State ICT State* (D⁺-π-A⁻) Excited_State->ICT_State ICT ICT_State->Ground_State Fluorescence (hν')

Intramolecular Charge Transfer (ICT) Pathway
Photoinduced Electron Transfer (PET)

PET-based probes consist of a fluorophore, a spacer, and a receptor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore, quenching the fluorescence.[9][10] When the receptor binds to the target analyte, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.[9][10]

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_Excited_Off Fluorophore* Quenched_State [Fluorophore⁻...Receptor⁺] Fluorophore_Excited_Off->Quenched_State PET Receptor_Off Receptor Receptor_Analyte Receptor-Analyte Fluorophore_Ground Fluorophore Quenched_State->Fluorophore_Ground Non-radiative decay Fluorophore_Excited_On Fluorophore* Fluorophore_Excited_On->Fluorophore_Ground Fluorescence (hν') Fluorophore_Ground->Fluorophore_Excited_Off Excitation (hν) Fluorophore_Ground->Fluorophore_Excited_On Excitation (hν) ESIPT_Mechanism cluster_cycle ESIPT Photocycle E Enol (Ground State) E_star Enol* (Excited State) E->E_star Absorption (hν) E_star->E Fluorescence (hν) K_star Keto* (Excited State Tautomer) E_star->K_star ESIPT K Keto (Ground State Tautomer) K_star->K Fluorescence (hν') K->E Tautomerization QY_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare stock solutions of probe and standard B Prepare series of dilutions (Abs < 0.1) A->B C Measure absorbance at excitation wavelength B->C D Measure fluorescence emission spectra C->D E Integrate fluorescence intensity D->E F Plot integrated intensity vs. absorbance E->F G Calculate slope of the linear fit F->G H Calculate Quantum Yield using comparative formula G->H

References

A Tale of Two Pathways: Deconstructing the Mechanisms of 2-(1,3-Benzothiazol-2-yl)aniline Derivatives and Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the mechanism of action of 2-(1,3-benzothiazol-2-yl)aniline and its derivatives is necessary at the outset. While the benzothiazole scaffold is present in some kinase inhibitors, potent anticancer derivatives of this compound, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), do not function as direct kinase inhibitors. Instead, their primary mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to metabolic activation and subsequent DNA damage. This guide, therefore, provides a comparative analysis of this AhR-mediated mechanism against the well-defined mechanism of a distinct class of anticancer agents, the Polo-like Kinase 1 (PLK1) inhibitors, including Volasertib, BI 2536, and Onvansertib.

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a detailed evaluation of two disparate anticancer strategies. We will explore the distinct signaling cascades, present comparative quantitative data, detail relevant experimental protocols, and provide visual representations of the molecular pathways involved.

Contrasting Mechanisms of Action: A High-Level Overview

The fundamental difference between these two classes of compounds lies in their cellular targets and the downstream consequences of their inhibition. Benzothiazole aniline derivatives like DF 203 are pro-drugs that require metabolic activation, while PLK1 inhibitors are direct, potent, and selective antagonists of a key mitotic kinase.

Feature2-(4-amino-3-methylphenyl)benzothiazole (DF 203)PLK1 Inhibitors (Volasertib, BI 2536, Onvansertib)
Primary Target Aryl Hydrocarbon Receptor (AhR)Polo-like Kinase 1 (PLK1)
Mechanism Type Pro-drug requiring metabolic activationDirect, ATP-competitive enzyme inhibition
Cellular Process Xenobiotic metabolism, DNA adduct formationMitosis, cell cycle regulation
Downstream Effect DNA damage, apoptosisMitotic arrest, apoptosis

The Aryl Hydrocarbon Receptor (AhR) Pathway of Benzothiazole Anilines

The anticancer activity of potent benzothiazole anilines, such as DF 203, is a multi-step process initiated by their interaction with the AhR, a ligand-activated transcription factor.[1]

  • Ligand Binding and Nuclear Translocation : In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[2] Upon binding of a benzothiazole aniline ligand, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus.[3]

  • Dimerization and Gene Transcription : In the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4]

  • CYP1A1 Induction and Metabolic Activation : A key target gene of the AhR/ARNT complex is CYP1A1, which codes for the cytochrome P450 1A1 enzyme.[5][6] This enzyme metabolizes the benzothiazole aniline, converting it into a reactive electrophilic species.[1][7]

  • DNA Adduct Formation and Apoptosis : The reactive metabolite covalently binds to DNA, forming DNA adducts.[1] The accumulation of these adducts leads to DNA damage, triggering cell cycle arrest and ultimately apoptosis.[1]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DF 203 DF 203 AhR_complex AhR-Hsp90 Complex DF 203->AhR_complex Binds CYP1A1 CYP1A1 Enzyme DF 203->CYP1A1 Metabolized by AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocates & Dimerizes with ARNT XRE XRE AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1A1_gene->CYP1A1 Translation Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis PLK1_Inhibition_Pathway PLK1_Inhibitor PLK1 Inhibitor (Volasertib, BI 2536, Onvansertib) PLK1 PLK1 PLK1_Inhibitor->PLK1 Inhibits Mitotic_Progression Normal Mitotic Progression PLK1->Mitotic_Progression Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) PLK1->Mitotic_Arrest Inhibition leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Unveiling the Cytotoxic Potential of Benzothiazole Aniline Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various benzothiazole aniline derivatives, supported by experimental data from recent studies. Delve into the methodologies behind the findings and visualize the complex signaling pathways these compounds modulate.

Benzothiazole aniline (BTA) and its derivatives have emerged as a promising class of compounds with significant anticancer properties.[1][2] Studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines, in some cases exceeding the efficacy of the widely used chemotherapeutic agent, cisplatin.[1][3] The primary mechanism of action appears to be the induction of apoptosis through intrinsic signaling pathways.[1] This guide presents a detailed comparison of the cytotoxic activity of BTA derivatives, outlines the experimental methodologies used for these evaluations, and visualizes the key signaling pathways involved.

Comparative Cytotoxicity of Benzothiazole Aniline Derivatives

The cytotoxic activity of benzothiazole aniline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of several benzothiazole aniline derivatives and their metal complexes against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic efficacy.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzothiazole Aniline Ligands and their Platinum(II) Complexes against Various Cancer Cell Lines. [3]

CompoundHeLa (Cervical)A549 (Lung)SK-OV-3 (Ovarian)HepG2 (Liver)T98G (Brain)MCF7 (Breast)
L1 10.3 ± 0.512.5 ± 0.811.2 ± 0.65.8 ± 0.314.2 ± 0.913.1 ± 0.7
L2 11.5 ± 0.714.1 ± 0.912.8 ± 0.88.2 ± 0.515.8 ± 1.114.9 ± 1.0
L1Pt 9.8 ± 0.411.9 ± 0.610.5 ± 0.54.9 ± 0.213.5 ± 0.812.4 ± 0.6
BTA 15.2 ± 1.118.9 ± 1.516.7 ± 1.210.1 ± 0.820.3 ± 1.719.5 ± 1.4
Cisplatin 10.8 ± 0.613.2 ± 0.811.8 ± 0.77.5 ± 0.415.1 ± 1.014.2 ± 0.9

Data represents the mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Benzothiazole Aniline Conjugated Metal-Salen Complexes against Various Cancer Cell Lines. [2]

CompoundHepG2 (Liver)HT-29 (Colon)MCF-7 (Breast)
MnL 2.5 ± 0.23.1 ± 0.34.2 ± 0.4
FeL 17.5 ± 1.520.3 ± 1.822.1 ± 2.0
CoL 13.8 ± 1.115.2 ± 1.316.9 ± 1.5
NiL >50>50>50
CuL 24.1 ± 2.128.9 ± 2.530.5 ± 2.8
ZnL 7.5 ± 0.69.8 ± 0.811.2 ± 1.0
BTA 25.3 ± 2.230.1 ± 2.733.4 ± 3.1
Cisplatin 20.1 ± 1.825.6 ± 2.328.7 ± 2.6

Data represents the mean ± standard deviation.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT and CCK-8 assays are widely used colorimetric methods to assess cell viability and proliferation.

Cell Viability Assay (MTT/CCK-8)

This assay is based on the principle that viable cells with active metabolism can reduce a tetrazolium salt (MTT or the substrate in CCK-8) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere and stabilize for 24 hours.[3]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the benzothiazole aniline compounds or control drugs (e.g., cisplatin, parental BTA). The cells are then incubated for a specified period, typically 22-24 hours.[3]

  • MTT/CCK-8 Addition: After the treatment period, a solution of MTT or CCK-8 is added to each well, and the plate is incubated for an additional 2-4 hours.[3]

  • Solubilization (for MTT assay): If using the MTT assay, a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[5][6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[3]

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for in vitro cytotoxicity assessment and the proposed signaling pathway for apoptosis induction by benzothiazole aniline compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with Benzothiazole Aniline Compounds adhere->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT/CCK-8 Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (for MTT) incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Experimental workflow for in vitro cytotoxicity assessment.

Many benzothiazole aniline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[7] A key mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.[8]

G cluster_ros Oxidative Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade BTA Benzothiazole Aniline Compound ROS ↑ Reactive Oxygen Species (ROS) BTA->ROS Bcl2 ↓ Bcl-2 BTA->Bcl2 Bax ↑ Bax ROS->Bax MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic pathway of apoptosis induction.

References

Unveiling the Structure of 2-(1,3-Benzothiazol-2-yl)aniline: A Comparative Guide to Peer-Reviewed Confirmation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of peer-reviewed analytical methods for elucidating the structure of 2-(1,3-Benzothiazol-2-yl)aniline, a significant scaffold in medicinal chemistry. We present a detailed examination of spectroscopic and crystallographic techniques, complete with experimental protocols and comparative data, to serve as a valuable resource for structural verification.

The accurate determination of a molecule's three-dimensional architecture is paramount for understanding its chemical reactivity, physical properties, and biological activity. For a compound like this compound, which serves as a precursor for various pharmacologically active agents, rigorous structural analysis is indispensable. This guide will delve into the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The following sections provide a detailed comparison of the data obtained from various analytical methods for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Technique Expected Chemical Shift (δ) Range (ppm) Key Structural Insights
¹H NMR 6.5 - 8.2Presence and substitution pattern of the two aromatic rings (benzothiazole and aniline moieties). The protons on the aniline ring are expected to be in a slightly more upfield region compared to those on the benzothiazole ring due to the electron-donating effect of the amino group. The NH₂ protons would appear as a broad singlet, the chemical shift of which is solvent and concentration-dependent.
¹³C NMR 110 - 170Confirms the number of unique carbon environments. The quaternary carbon of the benzothiazole ring attached to the aniline moiety (C2) is expected to be significantly downfield. The carbons directly attached to the nitrogen and sulfur atoms will also have characteristic chemical shifts.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound (C₁₃H₁₀N₂S), the expected molecular weight is approximately 226.30 g/mol .

Table 2: Mass Spectrometry Data and Fragmentation Analysis

Ionization Method Expected Molecular Ion (M⁺) Major Fragmentation Pathways
Electron Ionization (EI) m/z ≈ 226Fragmentation is expected to involve the cleavage of the bond between the benzothiazole and aniline rings, as well as characteristic losses from the aromatic systems. Key fragments could include ions corresponding to the benzothiazole and aniline moieties.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal lattice. A review of the literature indicates that the crystal structure of this compound has been determined as a 1:1 solvate with dimethyl sulfoxide (DMSO).[1]

Table 3: Comparative Crystallographic Data for a Related Derivative

While the specific crystallographic data for the title compound is not publicly available, the data for a closely related derivative, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, provides valuable comparative insights into the structural features of the benzothiazole-aniline core.

Parameter 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate
Crystal System Triclinic
Space Group P-1
a (Å) 6.5042(3)
b (Å) 11.5721(5)
c (Å) 11.9415(5)
α (°) 99.597(1)
β (°) 103.599(1)
γ (°) 99.813(1)
Volume (ų) 840.52(6)
Key Structural Feature The benzothiazole unit is nearly coplanar with the adjacent benzene ring, with a small dihedral angle between them.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general procedures for the synthesis and structural characterization of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to 2-arylbenzothiazoles involves the condensation of an o-aminothiophenol with a substituted benzoic acid or its derivative.

General Procedure:

  • A mixture of 2-aminothiophenol and 2-aminobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

  • The reaction mixture is heated at an elevated temperature (e.g., 150-200 °C) for several hours.

  • After cooling, the reaction mixture is poured into a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule using chemical shifts, coupling constants, and integration values. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structural model.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay If single crystals obtained Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation XRay->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Benchmark of Novel Benzothiazole Derivatives Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the in vitro anticancer performance of newly synthesized benzothiazole derivatives against well-established anticancer drugs. The data and methodologies compiled herein are intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a benchmark for this promising class of compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of novel 2-substituted benzothiazole derivatives compared to the standard anticancer drug, Doxorubicin. The data is extracted from a study where all compounds were tested under the same experimental conditions, providing a direct and objective comparison of their cytotoxic efficacy against three human cancer cell lines: H1299 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma). Lower IC50 values indicate greater potency.[1]

CompoundModificationH1299 IC50 (µM)HepG2 IC50 (µM)MCF7 IC50 (µM)
Doxorubicin Standard Drug >50 8.70 >50
Derivative 6a 2-(4-chlorobenzylidene)hydrazono->5014.8211.50
Derivative 6b 2-(2,4-dichlorobenzylidene)hydrazono->5013.9012.60
Derivative 6c 2-(3,4-dimethoxybenzylidene)hydrazono->5015.2013.40
Derivative 6e 2-(4-(dimethylamino)benzylidene)hydrazono->5010.88>50
Derivative 6f 2-(4-hydroxy-3-methoxybenzylidene)hydrazono->5010.00>50
Derivative 6g 2-(4-methoxybenzylidene)hydrazono->5036.0733.82

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these benzothiazole derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., H1299, HepG2, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzothiazole derivatives and standard anticancer drugs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (benzothiazole derivatives or standard drugs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzothiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • Benzothiazole derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C overnight.

  • Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing Propidium Iodide and RNase A. The cells are incubated in the dark for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Visualizations

Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotion Benzothiazole Benzothiazole Derivatives Benzothiazole->Akt Inhibition

PI3K/Akt signaling pathway and a potential point of inhibition by benzothiazole derivatives.
Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of novel anticancer compounds.

Experimental_Workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Synthesis Synthesis of Novel Benzothiazole Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Screening Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Lead_Compound Identification of Lead Compound(s) Pathway_Analysis->Lead_Compound

A generalized experimental workflow for the evaluation of novel anticancer compounds.
Structure-Activity Relationship (SAR)

The following diagram illustrates the structure-activity relationship for a series of 2-substituted benzothiazole derivatives, highlighting how different functional groups at the R position influence their anticancer activity.

SAR_Analysis Structure-Activity Relationship of 2-Substituted Benzothiazoles cluster_activity Observed Activity Core Benzothiazole Core R_group R Group (Substituent) Core->R_group Substitution at position 2 High_Activity Higher Activity (e.g., -N(CH3)2, -OH) R_group->High_Activity Electron-donating groups Moderate_Activity Moderate Activity (e.g., -Cl, -OCH3) R_group->Moderate_Activity Electron-withdrawing/ donating groups Low_Activity Lower Activity (e.g., Unsubstituted) R_group->Low_Activity Lack of substitution

Structure-activity relationship for 2-substituted benzothiazole derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(1,3-Benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of 2-(1,3-Benzothiazol-2-yl)aniline. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Summary

This compound is a chemical that poses significant health risks. According to its Globally Harmonized System (GHS) classification, it is toxic if swallowed, causes skin irritation, and results in serious eye irritation. Therefore, strict adherence to safety protocols is mandatory.

Quantitative Data
ParameterValueReference
GHS Hazard Classifications Acute Toxicity, Oral (Category 3)[1]
Skin Irritation (Category 2)[1]
Eye Irritation (Category 2A)[1]
Hazard Statements H301: Toxic if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]

Operational Plan: Step-by-Step Guidance

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] This area should be clearly marked with warning signs indicating the presence of a toxic chemical.

  • Ventilation: Ensure that the chemical fume hood is functioning correctly and provides adequate ventilation before beginning any work.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order. A spill kit appropriate for solid toxic chemicals should also be available.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure and must be worn at all times when handling this compound.

Body PartProtective EquipmentSpecification/Standard
Eyes/Face Safety goggles and a face shieldSafety goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4][5]
Skin Chemical-resistant gloves (Nitrile rubber recommended) and a lab coatGloves should be inspected for any signs of damage before use.[6] A lab coat must be worn to protect against skin contact.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[4][6]
Handling Procedures
  • Weighing: To prevent the inhalation of fine particles, solid this compound should be weighed out within a ventilated containment, such as a fume hood.[2] The tare method, where the chemical is added to a pre-weighed, sealed container inside the hood, is a recommended practice to minimize exposure.[2]

  • Manipulation: All manipulations of the chemical, including transfers and preparations of solutions, must be performed inside a chemical fume hood.[2][6]

  • Contamination Prevention: Avoid the contamination of personal items and laboratory surfaces. Do not wear gloves outside of the designated handling area.[6] Hands should be thoroughly washed with soap and water after handling the chemical, even if gloves were worn.[3][6]

Spill and Emergency Procedures
  • Minor Spills: In the event of a small spill within the fume hood, decontaminate the area using an appropriate cleaning agent. All materials used for cleanup should be treated as hazardous waste.

  • Major Spills: For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Disposal Method: The recommended method for the disposal of this compound and its contaminated waste is incineration by a licensed hazardous waste disposal company.[1][7] Do not dispose of this chemical down the drain or in regular trash.[8]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Designate Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower, Spill Kit) don_ppe 3. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) weigh 4. Weigh Chemical in Fume Hood don_ppe->weigh manipulate 5. Perform Experimental Manipulations weigh->manipulate decontaminate 6. Decontaminate Work Surfaces manipulate->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 9. Collect All Waste in Labeled Container wash_hands->collect_waste dispose 10. Arrange for Professional Incineration collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.